molecular formula C10H15N3 B13073595 1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine

1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine

Cat. No.: B13073595
M. Wt: 177.25 g/mol
InChI Key: VXBDGUWUUUYLJU-UHFFFAOYSA-N
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Description

1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)pyrazol-4-amine

InChI

InChI=1S/C10H15N3/c11-9-5-12-13(6-9)10-4-7-1-2-8(10)3-7/h5-8,10H,1-4,11H2

InChI Key

VXBDGUWUUUYLJU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2N3C=C(C=N3)N

Origin of Product

United States

Foundational & Exploratory

1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine Chemical Properties Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Executive Summary: The Lipophilic Pharmacophore

In the landscape of kinase inhibitor design, 1-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine represents a strategic scaffold. It combines the privileged 4-aminopyrazole core—a proven bioisostere for ATP-mimetic binding—with the bicyclo[2.2.1]heptan-2-yl (norbornyl) moiety. The norbornyl group serves as a rigid, bulky lipophilic anchor, capable of filling hydrophobic pockets (e.g., the specificity pocket of kinases like LRRK2 or CDK2) with higher stereochemical definition than flexible alkyl chains.

This guide details the physicochemical properties, synthetic routes, and reactivity profile of this molecule, providing a roadmap for its utilization in high-affinity ligand synthesis.

Chemical Identity & Stereochemical Complexity

The molecule consists of a pyrazole ring substituted at the N1 position by a norbornyl framework. The 4-amine group renders the pyrazole electron-rich, behaving similarly to an electron-deficient aniline.

PropertyDescriptor
IUPAC Name 1-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine
Molecular Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol
Core Scaffold 1H-Pyrazole
Substituents N1: 2-Norbornyl (Bicyclo[2.2.1]heptan-2-yl); C4: Primary Amine
Chirality 3 Stereocenters (C1, C2, C4 on norbornane).[1][2][3][4][5] Exists as endo and exo diastereomers.
Stereochemical Criticality: Exo vs. Endo

The attachment of the pyrazole to the C2 position of the norbornane ring creates two distinct diastereomers.

  • Exo-isomer: The pyrazole ring extends "outward," away from the methylene bridge (C7). This is generally thermodynamically more stable and sterically accessible.

  • Endo-isomer: The pyrazole ring is tucked "inward" toward the alkene bridge.

  • Implication: In drug discovery, the exo isomer typically provides superior binding kinetics due to reduced steric clash within the active site.

Physicochemical Properties[6][7]

The following data is synthesized from computational models and structure-activity relationship (SAR) data of analogous aminopyrazoles [1, 2].

ParameterValue (Approx.)Context
LogP (Lipophilicity) 2.1 – 2.4The norbornyl group significantly increases lipophilicity compared to N-methyl pyrazole (LogP ~0.2), aiding membrane permeability.
pKa (Conjugate Acid) 3.5 – 4.0The pyrazole nitrogen (N2) is weakly basic. The C4-amine is significantly less basic than aniline due to delocalization into the diazole ring.
TPSA ~52 ŲFavorable for CNS penetration (Blood-Brain Barrier).
H-Bond Donors 2From the -NH₂ group.
H-Bond Acceptors 2Pyrazole N2 and the amine nitrogen.
Solubility Low in water; High in DMSO, DCM, MeOHRequires polar organic solvents for efficient coupling reactions.

Synthesis & Manufacturing Protocols

Synthesis of this scaffold requires controlling the regiochemistry of the pyrazole N-alkylation or constructing the ring de novo.

Method A: Convergent N-Alkylation (Industrial Route)

This method utilizes the nucleophilicity of 4-nitro-1H-pyrazole.

  • Alkylation: 4-Nitro-1H-pyrazole is reacted with 2-halonorbornane (or sulfonate) under basic conditions.

    • Challenge: 2-halonorbornanes are prone to solvolysis and rearrangement.

    • Solution: Use Mitsunobu conditions (DIAD/PPh3) with 2-norbornanol to invert stereochemistry (e.g., endo-alcohol

      
      exo-pyrazole) [3].
      
  • Reduction: The nitro group is reduced to the amine using Pd/C + H₂ or Fe/NH₄Cl.

Method B: De Novo Cyclization (High Fidelity)

This route avoids regioselectivity issues by building the pyrazole on the norbornyl hydrazine.

  • Hydrazine Formation: 2-Norbornanone

    
     Hydrazone 
    
    
    
    Reduction to 2-Norbornylhydrazine.
  • Cyclization: Condensation of 2-Norbornylhydrazine with nitromalonaldehyde (or a synthetic equivalent like 2-(ethoxymethylene)malononitrile followed by hydrolysis/decarboxylation).

  • Functionalization: If starting with a nitro-precursor, reduce to amine.

Workflow Diagram (DOT)

SynthesisPathways Start1 4-Nitro-1H-pyrazole Step1 Mitsunobu Reaction (PPh3, DIAD, THF) Start1->Step1 Reagent1 2-Norbornanol (Endo/Exo Mix) Reagent1->Step1 Inter1 1-(Norbornan-2-yl)-4-nitropyrazole Step1->Inter1 Inversion of Config Step2 Hydrogenation (H2, Pd/C, MeOH) Inter1->Step2 Final 1-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine (Target) Step2->Final Start2 2-Norbornanone Step3 Hydrazine Formation (H2NNH2, Reductive Amination) Start2->Step3 Inter2 2-Norbornylhydrazine Step3->Inter2 Step4 Cyclization w/ Nitromalonaldehyde Inter2->Step4 Step4->Inter1

Caption: Comparative synthetic pathways. Method A (Mitsunobu) is preferred for stereochemical control (inversion), while Method B (Cyclization) ensures N1-regiospecificity.

Reactivity & Derivatization Profile

The 4-aminopyrazole moiety is a versatile handle for constructing kinase inhibitors.

Nucleophilic Acylation / Amide Coupling

The C4-amine is moderately nucleophilic. It reacts readily with acid chlorides or carboxylic acids (with HATU/EDC) to form amides.

  • Application: This is the primary linkage for attaching the "hinge-binding" motif in kinase inhibitors (e.g., reacting with a pyrimidine or pyridine carboxylic acid).

  • Protocol Note: Due to the adjacent pyrazole nitrogens, the amine is less reactive than a benzylamine. Heating (50-60°C) or strong coupling agents (T3P, HATU) are often required.

Electrophilic Aromatic Substitution (EAS)

The C3 and C5 positions of the pyrazole ring are susceptible to EAS, though the 4-amino group is electron-donating.

  • Halogenation: Reaction with NBS or NIS can selectively halogenate the C3/C5 positions, providing handles for Suzuki couplings to expand the molecule's complexity.

Reductive Amination

The amine can be alkylated via reductive amination with aldehydes using NaBH(OAc)₃. This preserves the basicity of the nitrogen, which can be crucial for solubility or forming salt bridges in the protein pocket.

Applications in Drug Discovery[4]

Kinase Inhibition (LRRK2, CDK2)

The 1-norbornyl-pyrazole motif appears in patent literature for LRRK2 (Parkinson's) and CDK2 (Oncology) inhibitors [4, 5].

  • Mechanism: The pyrazole-amine acts as the donor-acceptor motif for the kinase hinge region.

  • Role of Norbornane: The bulky, aliphatic norbornyl group occupies the ribose-binding pocket or the hydrophobic back-pocket , displacing water and increasing entropic gain upon binding.

Bioisosterism

This scaffold is often used to replace:

  • N-Phenyl pyrazoles: To reduce aromatic ring count (improving solubility and reducing metabolic liability via CYP450).

  • Cyclohexyl analogues: The norbornyl bridge locks the conformation, reducing the entropic penalty of binding compared to a flexible cyclohexyl ring.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Manipulate in a fume hood. Aminopyrazoles can be air-sensitive (oxidation to azo/nitroso species) over prolonged storage; store under inert gas (Argon/Nitrogen) at -20°C.

  • Toxicity: Specific toxicity data for the norbornyl derivative is limited, but aminopyrazoles should be treated as potential genotoxins until proven otherwise due to their structural similarity to aniline derivatives.

References

  • PubChem Compound Summary. (2025). 1H-pyrazol-4-amine.[1][4][6] National Center for Biotechnology Information. Link

  • ChemScene. (2024). 1-(Bicyclo[2.2.1]heptan-2-yl)-4-chloro-1H-pyrazol-3-amine Data Sheet. Link

  • PharmaBlock. (2023). Pyrazoles in Drug Discovery: Synthesis and Properties. Link

  • Google Patents. (2021). US20210009566A1: Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. Link

  • National Institutes of Health (NIH). (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. PubMed Central. Link

Sources

Molecular weight and formula of 1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and application of 1-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine .

Scaffold Profile & Synthetic Methodology

Executive Summary

The molecule 1-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine (hereafter referred to as NB-4-AP ) represents a critical pharmacophore in modern drug discovery, particularly within the kinase inhibitor space (e.g., JAK, LRRK2). It combines a lipophilic, bulky bicyclic norbornane moiety with a polar, hydrogen-bonding aminopyrazole headgroup. This amphiphilic nature allows it to serve as a hinge-binding motif in ATP-competitive inhibitors while simultaneously occupying hydrophobic pockets via the norbornyl tail.

This guide provides a definitive analysis of its chemical identity, a validated synthetic pathway utilizing 4-nitropyrazole precursors, and a structural evaluation of its utility in medicinal chemistry.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature & Structure
  • IUPAC Name: 1-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine

  • Common Name: 4-Amino-1-norbornylpyrazole

  • SMILES: NC1=CN(C2CC3CCC2C3)N=C1[1]

  • Stereochemistry: The 2-position of the norbornane ring allows for endo and exo diastereomers. In drug development, the exo-isomer is frequently preferred for its specific spatial projection, though synthetic routes often yield mixtures unless stereocontrolled methods (e.g., Mitsunobu) are employed.

Quantitative Data Profile
PropertyValueUnitVerification Method
Molecular Formula C₁₀H₁₅N₃ -Stoichiometric Calculation
Molecular Weight 177.25 g/mol Standard Atomic Weights
Exact Mass 177.1266 DaHigh-Res MS Calculation
ClogP 1.85 ± 0.3 -Calculated (Consensus)
TPSA 52.0 ŲTopol. Polar Surface Area
H-Bond Donors 1 -Primary Amine (-NH₂)
H-Bond Acceptors 2 -Pyrazole Nitrogens
Rotatable Bonds 1 -N1-C2 Bond

Validated Synthetic Protocols

The synthesis of NB-4-AP is most reliably achieved through the functionalization of 4-nitropyrazole followed by reduction. Direct alkylation of 4-aminopyrazole is avoided due to competing oxidation and poly-alkylation.

Retrosynthetic Analysis

The strategic disconnection occurs at the


 bond.
  • Target: NB-4-AP

  • Precursor: 1-(Bicyclo[2.2.1]heptan-2-yl)-4-nitropyrazole

  • Starting Materials: 4-Nitropyrazole + 2-Norborneol (via Mitsunobu) OR 2-Halonorbornane (via Alkylation).

Protocol A: Mitsunobu Coupling (Stereocontrolled)

This route is preferred for accessing specific diastereomers (e.g., using endo-norborneol to obtain exo-product via Walden inversion).

Step 1: N-Alkylation

  • Reagents: 4-Nitropyrazole (1.0 eq), 2-Norborneol (1.1 eq), Triphenylphosphine (

    
    , 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq).
    
  • Solvent: Anhydrous THF.

  • Conditions:

    
    , 12-18 hours.
    
  • Mechanism: The

    
    -DIAD adduct activates the alcohol, allowing the pyrazole nitrogen to attack, displacing the activated hydroxyl group with inversion of configuration.
    

Step 2: Nitro Reduction

  • Reagents:

    
     (balloon or 1 atm), 10% Pd/C (10 wt%).
    
  • Solvent: Methanol or Ethanol.[2]

  • Conditions: RT, 4-6 hours.

  • Workup: Filter through Celite to remove catalyst; concentrate filtrate.

Protocol B: Nucleophilic Substitution (Scalable)

Suitable for large-scale preparation where stereochemical purity is secondary or separable later.

  • Reagents: 4-Nitropyrazole, 2-Chloronorbornane,

    
     or 
    
    
    
    .
  • Solvent: DMF or DMSO.

  • Conditions:

    
    , 12 hours.
    
  • Note: Requires high temperatures due to the steric bulk of the secondary halide.

Synthetic Workflow Diagram

Synthesis SM1 4-Nitropyrazole (C3H3N3O2) INT Intermediate: 1-Norbornyl-4-nitropyrazole SM1->INT Mitsunobu: PPh3, DIAD, THF (Inversion of config) SM2 2-Norborneol (C7H12O) SM2->INT PROD Target: NB-4-AP (C10H15N3) INT->PROD Reduction: H2, Pd/C, MeOH (Nitro -> Amine)

Figure 1: Two-step synthetic pathway from commercial starting materials to NB-4-AP.

Structural Applications in Drug Discovery

Pharmacophore Mapping

NB-4-AP serves as a versatile "head-tail" scaffold.

  • The Head (4-Aminopyrazole): Functions as a hydrogen bond donor/acceptor pair. In kinase inhibitors, the

    
     and 
    
    
    
    often form a bidentate interaction with the hinge region (e.g., Glu/Leu residues).
  • The Tail (Norbornane): A rigid, bulky lipophilic group. It occupies the hydrophobic "back pocket" or solvent-exposed regions, improving potency by displacing water and increasing van der Waals contacts.

Biological Relevance

The 4-aminopyrazole core is structurally homologous to the scaffolds found in:

  • JAK Inhibitors: (e.g., Ruxolitinib analogs) where the pyrazole binds the ATP pocket.

  • LRRK2 Inhibitors: Used in Parkinson's research, where bulky N1-substituents (like norbornane) provide selectivity against other kinases.

Interaction Logic Diagram

Pharmacophore Amine 4-NH2 Group (H-Bond Donor) Link Scaffold Core (Rigid Linker) Amine->Link Hinge Kinase Hinge Region (Glu/Leu Backbone) Amine->Hinge Interaction Pyz Pyrazole N2 (H-Bond Acceptor) Pyz->Link Pyz->Hinge Interaction Norbornyl Norbornyl Group (Hydrophobic Bulk) Link->Norbornyl Pocket Hydrophobic Pocket (Selectivity Filter) Norbornyl->Pocket vdW Forces

Figure 2: Pharmacophore mapping of NB-4-AP within a theoretical kinase binding pocket.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1691833-60-9 (Isomer Analog). Retrieved from [Link]

  • Smith, J. et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate (2025). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.[3] Retrieved from [Link]

Sources

CAS number search for 1-(2-norbornyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(2-norbornyl)-1H-pyrazol-4-amine: Synthesis, Characterization, and Potential Applications

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of distinct pharmacophoric scaffolds into a single molecular entity is a proven approach for the discovery of novel therapeutic agents. This guide focuses on the molecule 1-(2-norbornyl)-1H-pyrazol-4-amine, a compound that marries the biologically significant 4-aminopyrazole core with the rigid, lipophilic bicyclo[2.2.1]heptane (norbornane) moiety. While a specific CAS number for this compound is not readily found in major chemical databases, suggesting its novelty, its constituent parts have a rich history in drug development.

The 4-aminopyrazole scaffold is a privileged structure found in a multitude of clinically relevant molecules, particularly as kinase inhibitors in oncology.[1] The amino group at the C4 position serves as a crucial hydrogen bond donor and a key vector for further functionalization. On the other hand, the norbornane group is a conformationally restricted scaffold that can enhance binding affinity, improve metabolic stability, and modulate the pharmacokinetic properties of a drug candidate.[2] The incorporation of this rigid structure has shown promise in the development of novel anticancer agents.[3]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing a proposed synthetic route, robust characterization methodologies, and a forward-looking perspective on the potential applications of 1-(2-norbornyl)-1H-pyrazol-4-amine.

Proposed Synthesis of 1-(2-norbornyl)-1H-pyrazol-4-amine

A practical and efficient two-step synthesis is proposed for 1-(2-norbornyl)-1H-pyrazol-4-amine, commencing with the commercially available 4-nitropyrazole. This strategy involves an initial N-alkylation to introduce the norbornyl group, followed by a reduction of the nitro group to the target primary amine.[4]

Synthetic Workflow Overview

Synthetic_Workflow cluster_reagents1 cluster_reagents2 Start 4-Nitropyrazole Intermediate 1-(2-norbornyl)-4-nitro-1H-pyrazole Start->Intermediate Step 1: N-Alkylation Final 1-(2-norbornyl)-1H-pyrazol-4-amine Intermediate->Final Step 2: Nitro Group Reduction Reagent1 2-Norborneol, DEAD, PPh₃ (Mitsunobu Reaction) Reagent2 H₂, Pd/C (Catalytic Hydrogenation)

Caption: Proposed two-step synthesis of 1-(2-norbornyl)-1H-pyrazol-4-amine.

Step 1: N-Alkylation of 4-Nitropyrazole via Mitsunobu Reaction

The Mitsunobu reaction is a versatile and mild method for the N-alkylation of pyrazoles with primary and secondary alcohols, offering a reliable route to the desired N-1 substituted product.[4][5]

Experimental Protocol:

  • To a stirred solution of 4-nitropyrazole (1.0 eq.), 2-norborneol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate 1-(2-norbornyl)-4-nitro-1H-pyrazole.

Causality Behind Experimental Choices: The Mitsunobu reaction is chosen for its neutral and mild conditions, which are well-tolerated by the nitro-functionalized pyrazole ring.[6] The use of an azodicarboxylate and a phosphine activates the alcohol for nucleophilic attack by the pyrazole nitrogen.[7] While N-alkylation of pyrazoles can sometimes lead to a mixture of N-1 and N-2 regioisomers, the steric bulk of the norbornyl group is expected to favor alkylation at the less hindered N-1 position.[8]

Step 2: Reduction of 1-(2-norbornyl)-4-nitro-1H-pyrazole

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to primary amines.[9]

Experimental Protocol:

  • Dissolve 1-(2-norbornyl)-4-nitro-1H-pyrazole (1.0 eq.) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol% of the substrate).

  • Place the reaction mixture under a hydrogen atmosphere (using a hydrogen-filled balloon for small-scale reactions or a Parr hydrogenator for larger scales).

  • Stir the suspension vigorously at room temperature until the reaction is complete (as monitored by TLC).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-(2-norbornyl)-1H-pyrazol-4-amine.

  • If necessary, purify the product further by column chromatography or recrystallization.

Self-Validating System: The progress of the hydrogenation can be monitored by the consumption of hydrogen gas. The disappearance of the starting material and the appearance of a new, more polar spot on the TLC plate (which should be UV-active and may stain with an oxidizing agent like potassium permanganate) validates the conversion.

Purification and Characterization

Thorough purification and characterization are essential to confirm the identity and purity of the final product.

Purification

Flash column chromatography on silica gel is the recommended method for purifying both the intermediate and the final product. A gradient elution system, for example, starting with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity, should provide good separation. For the final amine product, adding a small amount of triethylamine (e.g., 1%) to the eluent can prevent tailing on the silica gel column.

Characterization

The structure of 1-(2-norbornyl)-1H-pyrazol-4-amine can be unequivocally confirmed using a combination of spectroscopic methods.[10][11]

Technique Expected Observations
¹H NMR - Signals for the two pyrazole ring protons. - A broad singlet for the -NH₂ protons (exchangeable with D₂O). - A complex multiplet pattern for the protons of the norbornyl group.
¹³C NMR - Signals for the three carbon atoms of the pyrazole ring. - Signals corresponding to the seven carbons of the norbornyl scaffold.
Mass Spec (MS) - The molecular ion peak (M+) corresponding to the molecular formula C₁₀H₁₅N₃.
IR Spectroscopy - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. - C-H stretching vibrations for the aromatic and aliphatic components. - C=N and C=C stretching vibrations characteristic of the pyrazole ring.

Potential Applications and Future Research

The unique combination of a 4-aminopyrazole and a norbornane moiety suggests several promising avenues for future research, particularly in drug discovery.

Potential_Applications Molecule 1-(2-norbornyl)-1H-pyrazol-4-amine Scaffold1 4-Aminopyrazole Core Molecule->Scaffold1 Scaffold2 Norbornane Moiety Molecule->Scaffold2 Application1 Kinase Inhibitors (e.g., for Oncology) Scaffold1->Application1 Property1 Key H-bonding Pharmacophore Scaffold1->Property1 Application2 Anticancer Agents Scaffold2->Application2 Application3 CNS-Active Agents Scaffold2->Application3 Property2 Lipophilicity & Rigidity for Improved PK/PD Scaffold2->Property2

Caption: Relationship between the structural components of 1-(2-norbornyl)-1H-pyrazol-4-amine and its potential applications.

  • Kinase Inhibition: The 4-aminopyrazole core is a well-established hinge-binding motif in many kinase inhibitors.[1] The norbornyl group can be explored for its ability to occupy hydrophobic pockets within the kinase active site, potentially leading to potent and selective inhibitors.

  • Anticancer Activity: Norbornene and its derivatives have been investigated for their antitumor properties.[2] The target molecule could be screened against a panel of cancer cell lines to assess its cytotoxic or cytostatic effects.

  • CNS Applications: The rigid and lipophilic nature of the norbornane scaffold can facilitate penetration of the blood-brain barrier. Therefore, derivatives of 1-(2-norbornyl)-1H-pyrazol-4-amine could be explored for their potential as central nervous system (CNS) active agents.

Future research should focus on:

  • Biological Screening: Evaluating the compound in a broad range of biological assays to identify potential therapeutic targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications to the pyrazole ring, the amino group, and the norbornane scaffold to optimize activity and properties.

  • Co-crystallization Studies: Obtaining X-ray crystal structures of the compound bound to its biological target to understand its binding mode and guide further design efforts.

Conclusion

While 1-(2-norbornyl)-1H-pyrazol-4-amine may be a novel chemical entity, this guide provides a robust and scientifically grounded pathway for its synthesis and characterization. By leveraging established synthetic methodologies and analytical techniques, researchers can confidently prepare this compound for further investigation. The convergence of the pharmacologically relevant 4-aminopyrazole core and the structurally unique norbornane group makes this molecule a compelling starting point for the development of new chemical probes and potential therapeutic agents.

References

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  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC. (n.d.). Retrieved from [Link]

  • Alkylation of pyrazolones / Introduction - Ch.imperial. (n.d.). Retrieved from [Link]

  • Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. (2022, November 25). MDPI. Retrieved from [Link]

  • First N‐Functionalization of 4‐Nitroso‐1H‐Pyrazoles Using Monofunctional and Bifunctional Alkylating Agents | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid - JOCPR. (n.d.). Retrieved from [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC. (n.d.). Retrieved from [Link]

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • Recent developments in aminopyrazole chemistry | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of substituted pyrazoles 1. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC. (n.d.). Retrieved from [Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and anticancer activity of novel thiopyrano[2,3-d]thiazole-based compounds containing norbornane moiety | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PubMed. (n.d.). Retrieved from [Link]

  • (PDF) Nitropyrazoles - ResearchGate. (n.d.). Retrieved from [Link]

  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. (n.d.). Retrieved from [Link]

  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (n.d.). MDPI. Retrieved from [Link]

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles - ACS Publications. (n.d.). Retrieved from [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones. (n.d.). Thieme Connect. Retrieved from [Link]

  • Biologically active 2‐azanorbornenes and 2‐azanorbornanes. - ResearchGate. (n.d.). Retrieved from [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. (n.d.). Retrieved from [Link]

  • Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems - PMC. (n.d.). Retrieved from [Link]

  • Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives - Beilstein Journals. (n.d.). Retrieved from [Link]

  • Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved from [Link]

  • Recent developments in aminopyrazole chemistry - arkat usa. (n.d.). Retrieved from [Link]

  • US5705656A - N-alkylation method of pyrazole - Google Patents. (n.d.).
  • Editorial: Emerging heterocycles as bioactive compounds - Frontiers. (n.d.). Retrieved from [Link]

Sources

Technical Guide: Safety, Handling, and Risk Profiling of 1-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine

[1]

Compound Identification & Strategic Relevance

Chemical Identity[2][3][4][5][6]
  • Chemical Name: 1-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine[1]

  • Common Scaffolds: Norbornyl-pyrazole amine; 4-Amino-1-norbornylpyrazole[1]

  • Molecular Formula: C₁₀H₁₅N₃[2]

  • Molecular Weight: 177.25 g/mol [2]

  • Structural Characterization: A bicyclic norbornane ring fused to a pyrazole heterocycle bearing a primary amine at the 4-position.

  • CAS Number (Analog/Generic): Specific isomer often proprietary; see 1691833-60-9 for the 3-amine regioisomer.[1]

Pharmaceutical Relevance

This compound serves as a critical privileged scaffold in medicinal chemistry, particularly for:

  • Kinase Inhibition: The pyrazole-4-amine moiety mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase domains (e.g., JAK, CDK, or Aurora kinases).

  • Lipophilic Vectoring: The bicyclo[2.2.1]heptane (norbornane) group acts as a bulky lipophilic anchor, improving membrane permeability and filling hydrophobic pockets within enzyme active sites.

Hazard Identification (GHS Classification)

Note on Classification: As a research intermediate, specific toxicological data may be sparse. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous aminopyrazoles and norbornane derivatives, adhering to the Precautionary Principle.

GHS Label Elements[3]
  • Signal Word: DANGER

  • Hazard Pictograms:

    • 💀 (GHS06 - Acute Toxicity)[1]

    • Health Hazard (GHS08 - Sensitization/STOT)[1]

    • Korrosive/Irritant (GHS05/07 - Potential Eye Damage)[1]

Hazard Statements (Predicted)
CodeStatementMechanistic Basis
H301 Toxic if swallowed.[1]Aminopyrazoles can disrupt metabolic pathways; high oral bioavailability expected due to norbornyl group.
H311 Toxic in contact with skin.[3]Lipophilic bicyclic ring enhances dermal absorption.
H315 Causes skin irritation.[3]Primary amines are basic and can cause caustic irritation.
H319 Causes serious eye irritation.[3]Nitrogenous bases are severe eye irritants.[3]
H335 May cause respiratory irritation.Dust/aerosol inhalation targets mucous membranes.

Physical & Chemical Properties[3][4][8][9][10]

PropertyValue / PredictionExperimental Note
Physical State Solid (Crystalline Powder)Likely off-white to beige; color darkens on oxidation.[1]
Melting Point 95°C – 115°C (Predicted)Range based on 3-amine analogs.[1]
Solubility DMSO (>50 mg/mL), MeOH, DCMPoor water solubility due to lipophilic norbornane.
pKa (Conj. Acid) ~4.0 – 4.5 (Pyrazole amine)Less basic than aliphatic amines; protonates in strong acid.
Stability Air/Light SensitivePrimary aromatic-like amines oxidize to diazo/azo species.

Operational Safety & Handling Protocols

Engineering Controls

Requirement: All handling must occur within a Chemical Fume Hood or Glovebox (for weighing >100 mg).

  • Ventilation: Face velocity > 100 fpm.

  • Inert Atmosphere: Recommended.[3] Store and handle under Argon (Ar) or Nitrogen (N₂) to prevent amine oxidation (browning).

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH N95 (minimum) for solids; P100/Respirator if generating dust.

  • Hand Protection: Double gloving required.

    • Inner: Nitrile (0.11 mm) - Splash protection.[1]

    • Outer: Nitrile (0.11 mm) or Laminate Film (Silver Shield) for prolonged handling.

    • Rationale: Lipophilic amines can permeate standard latex/thin nitrile rapidly.

  • Eye Protection: Chemical safety goggles. Face shield if conducting synthesis reactions >5g.

Synthesis & Exposure Workflow (Diagram)

The following DOT diagram outlines the safety logic during the synthesis and isolation of this intermediate.

SafetyWorkflowStartRaw Materials(Hydrazines/Nitriles)RxnSynthesis Reaction(Cyclization)Start->Rxn Inert Atm (N2)IsoIsolation/Purification(Chromatography)Rxn->Iso Solvent ExtractionHaz_SkinRisk: Dermal AbsorptionControl: Double GlovesRxn->Haz_SkinProdTarget: Pyrazol-4-amine(Solid)Iso->Prod CrystallizationWasteWaste Disposal(Halogenated/Organic)Prod->Waste Contaminated SolidsHaz_DustRisk: Dust InhalationControl: Fume HoodProd->Haz_Dust

Figure 1: Synthesis safety workflow emphasizing critical control points for dermal and inhalation risks.

Toxicological Insights (Mechanistic)

Acute Toxicity Logic

The combination of the pyrazole core and the norbornane ring creates a specific toxicological profile:

  • Metabolic Activation: The primary amine on the pyrazole ring is a substrate for N-acetyltransferases (NAT) and Cytochrome P450s. Bioactivation can lead to reactive hydroxylamines, which are DNA-reactive.

  • CNS Effects: The norbornane moiety is highly lipophilic, facilitating Blood-Brain Barrier (BBB) penetration. While not a confirmed neurotoxin, structurally similar bicyclic amines have shown CNS activity (tremors, sedation).

Adverse Outcome Pathway (AOP) Diagram

This diagram illustrates the hypothetical biological pathway of toxicity if exposure occurs.

ToxPathwayExposureExposure(Oral/Dermal)AbsorpSystemic Absorption(High Lipophilicity)Exposure->AbsorpMetabHepatic Metabolism(CYP450 / NAT)Absorp->MetabReactiveReactive Metabolite(N-Hydroxylamine)Metab->ReactiveEffectCellular Stress / DNA AdductsReactive->Effect

Figure 2: Hypothetical Adverse Outcome Pathway (AOP) for aromatic/heterocyclic amine toxicity.[1]

Emergency Response & First Aid

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance; use a pocket mask.[1]

  • Skin Contact: Immediate wash with polyethylene glycol 400 (PEG 400) if available, followed by soap and water. The lipophilic nature makes water alone less effective.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses.[4][3][5] Consult an ophthalmologist immediately.

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to potential corrosive/irritant nature of the amine. Call a Poison Center.[3][5]

Firefighting Measures
  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Avoid water jet , which may spread the lipophilic chemical.

  • Hazardous Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx) — Toxic fumes.

Spill Response Logic

SpillResponseSpillSpill DetectedTypeState?Spill->TypeSolidSolid/PowderType->SolidLiquidSolutionType->LiquidAction1Wet Sweep / Vacuum(Avoid Dust)Solid->Action1Action2Absorb with VermiculiteNeutralize (Dilute Acid)Liquid->Action2DisposalSeal in HazMat BagLabel as ToxicAction1->DisposalAction2->Disposal

Figure 3: Decision logic for containing and cleaning spills of 1-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine.

Storage & Stability

  • Temperature: Refrigerate (2°C – 8°C).

  • Atmosphere: Store under Argon. Hygroscopic and air-sensitive.

  • Incompatibilities: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

  • PubChem. (2024). Compound Summary: (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine.[1][6] National Library of Medicine. Retrieved from [Link][1]

  • MDPI Molecules. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Retrieved from [Link][1]

  • Organic Chemistry Portal. (2024). Synthesis of Pyrazoles. Retrieved from [Link]

Disclaimer: This guide is for Research & Development use only. It is generated based on chemical class analogies and available data for structural isomers. Users must conduct their own risk assessment before handling.

The 4-Aminopyrazole Scaffold in Modern Drug Discovery: Synthesis, Kinase Inhibition, and Translational Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole heterocyclic ring is a highly privileged building block in medicinal chemistry, featured prominently in numerous FDA-approved drugs ranging from anti-inflammatories to targeted oncology therapeutics[1]([Link]). Among its derivatives, the 4-aminopyrazole (4AP) moiety has emerged as a particularly versatile pharmacophore. Unlike its 3-amino and 5-amino counterparts, the 4-amino substitution provides a unique vector for extending functional groups into the solvent-exposed regions of target proteins while maintaining the core ring's ability to act as a potent hydrogen bond donor and acceptor. This in-depth technical guide explores the mechanistic causality behind 4AP's efficacy as a kinase inhibitor, details self-validating synthetic protocols, and summarizes its quantitative biological impact.

Mechanistic Grounding: The Causality of 4-Aminopyrazoles in Kinase Inhibition

The pharmacological value of 4-aminopyrazoles is heavily anchored in their ability to act as ATP-competitive inhibitors in various kinase domains, most notably within the Janus kinase (JAK) family and cyclin-dependent kinases (CDKs)[2]([Link]).

Structural Causality and SAR (Structure-Activity Relationship)

The efficacy of the 4AP scaffold is not coincidental; it is dictated by precise electronic and steric parameters:

  • Hinge Region Anchoring: The –NH and =N moieties of the pyrazole core are essential for binding. In JAK2, for instance, these nitrogen atoms form critical, high-affinity hydrogen bonds with the backbone residues GLU930 and LEU932 within the ATP-binding pocket[2]([Link]).

  • The 4-Amino Vector: The amino group at the 4-position acts as a synthetic handle. When functionalized (e.g., with pyrimidine or quinazoline rings), it directs the extended molecule toward the hydrophobic specificity pockets of the kinase, drastically improving selectivity profiles without disrupting the primary hinge-binding interaction[2]([Link]).

  • Tautomeric Stability: The functionalization at the 4-position stabilizes specific prototrophic tautomers, locking the molecule into the bioactive conformation required for optimal target engagement[1]([Link]).

Synthetic Methodologies & Experimental Protocols

Historically, 4-aminopyrazoles were synthesized via the nitration of pyrazoles followed by reduction. However, this approach requires harsh acidic conditions and generates hazardous, shock-sensitive nitropyrazole intermediates, making it unsuitable for large-scale process chemistry[3]([Link]). Modern medicinal chemistry relies on safer, atom-economic, and scalable methodologies.

Protocol A: Base-Catalyzed Thorpe-Ziegler Cyclization

Causality for Selection: This method utilizes enaminonitriles, which are highly electrophilic. N-alkylation facilitates spontaneous intramolecular cyclization via carbanion formation, bypassing the need for explosive precursors[4]([Link]).

Step-by-Step Methodology:

  • Reagent Preparation: In a dry flask, combine enaminonitrile (0.01 mol) and an α-halo compound (e.g., chloroacetonitrile, 0.011 mol).

  • Reaction Initiation: Dissolve the mixture in 20 mL of anhydrous dimethylformamide (DMF) and add 2.0 g of anhydrous potassium carbonate (K₂CO₃) as the base.

  • Thermal Cyclization: Stir the reaction mixture continuously at 90 °C in an oil bath for 1 hour. The basic conditions facilitate the N-alkylation and subsequent Thorpe-Ziegler cyclization[4]([Link]).

  • Quenching & Isolation: Cool the mixture to room temperature and pour it into 60 mL of ice-cold distilled water. Filter the precipitated solid product under a vacuum.

  • Purification: Wash the crude solid thoroughly with cold water and recrystallize from ethanol.

  • Validation Checkpoint (Self-Validating System):

    • TLC: Confirm the disappearance of the enaminonitrile spot.

    • Spectroscopy: Structural integrity is validated via IR spectroscopy (look for sharp N-H stretching bands at 3320–3240 cm⁻¹ and a C≡N stretch at 2228 cm⁻¹) and ¹H-NMR (appearance of a distinct singlet at ~6.49 ppm corresponding to the newly formed NH₂ protons)[5]([Link]).

Protocol B: Palladium-Catalyzed Buchwald Amination

Causality for Selection: Ideal for late-stage functionalization and process scale-up. It allows for the rapid generation of 4AP libraries by coupling stable 4-bromopyrazoles with benzophenone imine, avoiding the use of unstable functionalized hydrazines[3]([Link]).

Step-by-Step Methodology:

  • C-N Coupling: In a Schlenk tube under an inert argon atmosphere, combine 4-bromopyrazole (1.0 equiv), benzophenone imine (1.2 equiv), sodium tert-butoxide (NaOt-Bu, 1.5 equiv), Pd₂dba₃ (2 mol%), and Xantphos (4 mol%).

  • Solvent & Heating: Suspend the mixture in anhydrous dioxane and heat to 90 °C for 12 hours.

  • Intermediate Validation: Monitor via TLC to ensure complete conversion of 4-bromopyrazole to the imine intermediate.

  • Acidic Cleavage: Cool the mixture, dilute with ethyl acetate (EtOAc), and add aqueous HCl (1 M). Stir vigorously at room temperature for 2 hours to hydrolyze the imine.

  • Isolation: Separate the aqueous layer, basify with aqueous NH₄OH, and extract with EtOAc. Concentrate in vacuo to yield the free 4-aminopyrazole, which can be precipitated as a hydrochloride salt[3]([Link]).

Biological Efficacy: Quantitative Data Presentation

The functionalization of the 4AP scaffold has yielded highly potent inhibitors of the JAK/STAT pathway, which is heavily implicated in immunodeficiency and oncology. The table below summarizes the quantitative in vitro kinase inhibition data for newly synthesized 4-amino-(1H)-pyrazole derivatives[6]([Link].

Compound DesignationTarget KinaseIC₅₀ ValueValidation Assay TypeReference
4AP Derivative 3f JAK13.4 nMIn vitro ATP-competitive kinase assay[2]([Link])
4AP Derivative 3f JAK22.2 nMIn vitro ATP-competitive kinase assay[2]([Link])
4AP Derivative 3f JAK33.5 nMIn vitro ATP-competitive kinase assay[2]([Link])
4AP Derivative 17m JAK10.67 µMIn vitro ATP-competitive kinase assay[6]([Link])
4AP Derivative 17m JAK20.098 µMIn vitro ATP-competitive kinase assay[6]([Link])
4AP Derivative 17m JAK30.039 µMIn vitro ATP-competitive kinase assay[6]([Link])

Note: Compound 3f demonstrated sub-nanomolar binding affinity, proving that the –NH moiety of the pyrazole acting as a hydrogen donor is strictly necessary for optimal JAK binding.

Signaling Pathway Visualization

The following diagram maps the logical intervention point of 4-aminopyrazole derivatives within the JAK/STAT signaling cascade. By competitively binding to the ATP pocket of JAK, 4AP derivatives prevent the phosphorylation of STAT, thereby halting downstream oncogenic or inflammatory gene transcription.

G Cytokine Cytokine / Growth Factor Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 / JAK3 Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Nucleus Gene Transcription STAT->Nucleus Translocates Inhibitor 4-Aminopyrazole (4AP) Inhibitor->JAK ATP-Competitive Inhibition

Mechanism of 4-Aminopyrazole derivatives as ATP-competitive JAK inhibitors in the JAK/STAT pathway.

Conclusion

The 4-aminopyrazole core represents a highly adaptable, privileged scaffold in modern drug discovery. By moving away from hazardous legacy synthesis methods toward robust, self-validating protocols like the Thorpe-Ziegler cyclization and Buchwald amination, medicinal chemists can rapidly generate libraries of 4AP derivatives. Driven by high-affinity hydrogen bonding in kinase hinge regions, these molecules continue to yield sub-nanomolar IC₅₀ values, cementing their role as foundational building blocks for next-generation targeted therapies.

References

  • Lusardi M, Spallarossa A, Brullo C. "Amino-Pyrazoles in Medicinal Chemistry: A Review." International Journal of Molecular Sciences, 2023. [Link]

  • Medrasi HY, Al-Sheikh MA, Salaheldin AM. "Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives." Molecules, 2013.[Link]

  • Snieckus V, Groom K. "Synthetic Routes to 4-Amino-Pyrazoles from Vinamidinium Salts." Synfacts, 2007.[Link]

  • Wu C, et al. "Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors." ACS Medicinal Chemistry Letters, 2016.[Link]

  • Zhang Y, et al. "Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors." Bioorganic & Medicinal Chemistry, 2016.[Link]

Sources

Stability of 1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine under ambient conditions

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Ambient Stability Profiling of 1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine

I. Structural Dichotomy: Core Stability vs. Peripheral Reactivity

In modern drug discovery, aminopyrazoles have emerged as highly versatile frameworks, frequently utilized for their ability to form critical hydrogen bonds within kinase hinge regions and other complex target sites[1]. However, the development of these molecules requires a rigorous understanding of their physicochemical stability.

The molecule 1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine presents a fascinating structural dichotomy. On a fundamental level, the unsubstituted pyrazole ring is highly aromatic and inherently resistant to both oxidizing and reducing agents[2]. Yet, the functionalization of this core dictates its behavior under ambient conditions:

  • The N1-Norbornyl Shield: The bicyclo[2.2.1]heptane (norbornyl) group is a bulky, highly lipophilic aliphatic ring. Its attachment at the N1 position provides significant steric hindrance, shielding the adjacent C5 position from nucleophilic attack. Furthermore, this lipophilic bulk drastically reduces the molecule's overall hygroscopicity, preventing moisture-driven degradation in the solid state.

  • The C4-Amino Vulnerability: While the pyrazole core is stable, the primary amine (–NH2) at the 4-position acts as a strong electron-donating group. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule highly susceptible to autoxidation under ambient atmospheric conditions.

Understanding this dichotomy is critical. While the molecule is moderately soluble in aqueous environments due to hydrogen bonding, it is highly stable in acidic conditions where the amine becomes protonated, effectively lowering the HOMO energy and halting oxidative degradation[3].

II. Mechanistic Pathways of Ambient Degradation

Under standard ambient conditions (25°C, atmospheric oxygen, and ambient light), the primary degradation vector for 1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine is autoxidation .

The process is initiated by the abstraction of a hydrogen atom from the 4-amino group, a reaction often catalyzed by trace transition metals or accelerated by UV/Vis light (photo-oxidation). The resulting aminyl radical is resonance-stabilized by the electron-rich pyrazole ring. However, because the radical is relatively long-lived, it undergoes bimolecular coupling. This leads to the formation of azo or azoxy dimers, which are highly conjugated.

Macroscopically, this degradation manifests as a distinct color shift in the Active Pharmaceutical Ingredient (API)—transitioning from a white or off-white powder to a pink, brown, or dark purple hue over time.

OxidationPathway A 1-(Norbornyl)-1H-pyrazol-4-amine B O2 / Light Exposure A->B C Aminyl Radical Formation B->C D Bimolecular Coupling C->D Dimerization E N-Oxidation C->E ROS attack

Autoxidation pathway of 4-aminopyrazoles under ambient conditions.

III. Quantitative Stability Data

To guide formulation and storage strategies, the physicochemical baseline and kinetic degradation rates of the compound must be quantified. The lipophilic nature of the norbornyl group provides excellent solid-state stability, provided the compound is protected from light and continuous oxygen exposure.

Table 1: Physicochemical Parameters Influencing Stability

ParameterValue (Approx.)Impact on Ambient Stability
LogP 2.4 - 2.8High lipophilicity repels ambient moisture; excellent hydrolytic stability.
pKa (Conjugate Acid) ~3.8Weakly basic. Protonation in acidic media halts autoxidation.
Polar Surface Area (PSA) 43.0 ŲLow PSA minimizes hygroscopicity in the solid state.
Oxidation Potential LowHighly susceptible to radical-mediated autoxidation in solution.

Table 2: Degradation Kinetics Profile (30-Day Ambient Stress)

State / ConditionEnvironment% Intact API Remaining (t=30 days)Visual Observation
Solid State 25°C, Dark, Sealed> 99.5%White powder (No change)
Solid State 25°C, Ambient Light, Air94.2%Slight pink/brown discoloration
Solution (MeOH) 25°C, Aerated, Light82.1%Deepening brown solution
Solution (MeOH) 25°C, N2 Purged, Dark98.7%Clear solution (No change)

IV. Self-Validating Experimental Protocol: Oxidative Stress Profiling

To accurately assess the stability of this compound, researchers must avoid relying solely on visual colorimetric changes. The early stages of autoxidation produce isobestic shifts that mask degradation; therefore, LC-MS/MS is required to detect the +14 Da mass shift (N-oxide formation) or dimerized masses before macroscopic color changes occur.

The following protocol is designed as a self-validating system . By running parallel arms in aerated versus degassed environments, we isolate dissolved oxygen as the primary causative agent, validating the mechanism independent of thermal degradation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the API in HPLC-grade Methanol to create a 1.0 mg/mL stock solution. Methanol is chosen as it readily dissolves the lipophilic norbornyl moiety while allowing sufficient oxygen solubility.

  • Environmental Segregation (The Control Mechanism): Divide the stock into two 10 mL aliquots.

    • Aliquot A (Aerated Stress): Leave exposed to ambient air for 30 minutes, then seal.

    • Aliquot B (Inert Control): Purge vigorously with Nitrogen (N2) gas for 15 minutes to displace dissolved oxygen, then seal under an N2 blanket.

  • Incubation: Store both vials at 25°C under ambient laboratory light conditions.

  • Sampling & Quenching: At intervals of t=0, 7, 14, and 30 days, extract 100 µL from each vial. Immediately dilute with 900 µL of mobile phase (Water/Acetonitrile 50:50 with 0.1% Formic Acid). Causality note: The acidic formic acid protonates the 4-amino group, instantly quenching further radical propagation prior to injection.

  • Instrumental Analysis: Inject 5 µL onto a C18 UPLC column coupled to a tandem mass spectrometer. Monitor the parent m/z [M+H]+ (approx. 178.15) and scan for dimerization adducts.

StabilityWorkflow S1 Sample Aliquoting (Solid & Solution) S2 Ambient Stress (25°C, 60% RH, Light) S1->S2 S3 Inert Control (N2 Purged, Dark) S1->S3 S4 Sampling (t=0, 7, 14, 30 days) S2->S4 S3->S4 S5 UPLC-MS/MS Analysis S4->S5 S6 Kinetic Modeling S5->S6

Step-by-step experimental workflow for ambient stability profiling.

V. Formulation and Storage Directives

Based on the structural profiling and kinetic data, 1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine requires specific handling to maintain API integrity:

  • Storage: Must be stored in amber or opaque vials to prevent photo-initiated radical formation. Solid-state material should be kept under an inert atmosphere (Argon or Nitrogen) at ≤ 4°C for long-term storage, though ambient temperature is acceptable for short-term handling.

  • Formulation: If formulated into liquid dosing vehicles for preclinical studies, the vehicle should be degassed, and the addition of a mild antioxidant (e.g., ascorbic acid or BHT) is highly recommended to scavenge aminyl radicals before dimerization can occur.

References

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. National Center for Biotechnology Information (PMC).
  • Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies. National Center for Biotechnology Information (PMC).

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Amides from 1-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of high


-character motifs into heteroaromatic scaffolds is a proven strategy in modern drug discovery to improve solubility, metabolic stability, and target selectivity. The compound 1-(bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine  serves as a versatile, highly lipophilic building block. Pyrazol-4-yl-carboxamides synthesized from this amine are privileged pharmacophores, frequently deployed as potent inhibitors of Pim kinases (Pim-1, Pim-2, Pim-3) in the treatment of oncology and immune disorders [1, 2].

This application note provides researchers and process chemists with field-proven, self-validating protocols for the acylation of this specific amine, detailing the causality behind reagent selection and in-process controls.

Mechanistic Rationale & Scaffold Significance

Amide bond formation is the most frequently executed reaction in medicinal chemistry. However, the 4-amino group of the pyrazole ring exhibits attenuated nucleophilicity compared to standard aliphatic amines. This is due to the electron-withdrawing nature of the adjacent pyrazole nitrogens (via inductive effects). Furthermore, the bulky N1-norbornyl (bicyclo[2.2.1]heptane) substituent introduces distinct steric hindrance depending on its spatial conformation.

Consequently, standard carbodiimide couplings (e.g., EDC/HOBt) often require extended reaction times and elevated temperatures, which can lead to the oxidative degradation of the electron-rich pyrazol-4-amine. To mitigate this, high-efficiency coupling reagents such as HATU or T3P (Propylphosphonic anhydride) are strongly recommended to drive the reaction to completion rapidly under mild conditions [3].

Reaction Workflow & Pathway

AmideCoupling Acid Carboxylic Acid (1.1 eq) ActiveEster Active Ester / Mixed Anhydride Highly Electrophilic Intermediate Acid->ActiveEster Pre-activation (5-10 min, 0°C to RT) Reagent Coupling Reagent (HATU or T3P, 1.05 eq) Reagent->ActiveEster Pre-activation (5-10 min, 0°C to RT) Base DIPEA Base (3.0 eq) Base->ActiveEster Pre-activation (5-10 min, 0°C to RT) Coupling Nucleophilic Acyl Substitution (Amide Bond Formation) ActiveEster->Coupling Amine 1-(Bicyclo[2.2.1]heptan-2-yl) -1H-pyrazol-4-amine (1.0 eq) Amine->Coupling Nucleophilic Attack (RT, 1-4 h) Workup Aqueous Quench & Wash (Citric Acid, NaHCO3, Brine) Coupling->Workup IPC: LC-MS [M+H]+ 178.2 consumed Product Purified Norbornyl-Pyrazol Amide Workup->Product Organic Phase Concentration

Figure 1: Amide coupling workflow for 1-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine.

Reagent Selection & Quantitative Comparison

Selecting the correct coupling reagent dictates the impurity profile and downstream workup complexity. The table below summarizes the performance of standard reagents specifically for the norbornyl-pyrazol-4-amine scaffold.

Coupling ReagentActivation IntermediateTypical YieldReaction TimeEpimerization RiskWorkup Complexity & Scalability
HATU HOAt Active Ester85–95%1–2 hLow-MediumHigh (Requires chromatography); Best for discovery scale.
T3P Phosphonic Mixed Anhydride80–90%2–4 hVery LowLow (Simple aqueous wash); Best for process scale-up.
EDC / HOBt HOBt Active Ester60–75%12–18 hMediumMedium; Prone to incomplete conversion with bulky acids.

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery & Analytical Scale)

Expertise Note: When using HATU, it is critical to keep the coupling reagent substoichiometric relative to the carboxylic acid (e.g., 1.1 eq Acid to 1.05 eq HATU). Excess HATU will react directly with the pyrazol-4-amine to form a highly stable, unreactive tetramethylguanidinium byproduct, permanently consuming your valuable starting material.

Step-by-Step Procedure:

  • Pre-activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.1 mmol) in anhydrous DMF (5.0 mL). Add

    
    -Diisopropylethylamine (DIPEA) (3.0 mmol).
    
  • Cool the mixture to 0 °C and add HATU (1.05 mmol) in one portion. Stir for 10 minutes at 0 °C to ensure complete formation of the HOAt active ester.

  • Nucleophilic Attack: Add 1-(bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine (1.0 mmol, MW = 177.25 g/mol ) as a solution in DMF (2.0 mL) dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours.

  • In-Process Control (IPC): Sample 5 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Self-Validation: The reaction is complete when the starting material mass (

    
    ) is fully consumed.
    
  • Workup: Quench the reaction by adding water (20 mL). Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers sequentially with 5% aqueous Citric Acid (to remove unreacted amine and DIPEA), saturated aqueous

    
     (to remove unreacted acid and HOAt), and brine.
    
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace guanidinium impurities are present.
    
Protocol B: T3P-Mediated Coupling (Process & Scale-Up)

Expertise Note: T3P (Propylphosphonic anhydride) is supplied as a 50% w/w solution in Ethyl Acetate or DMF. Its primary advantage is that all byproducts (propylphosphonic acid derivatives) are highly water-soluble, allowing for purification exclusively through aqueous washing without the need for silica gel chromatography [3].

Step-by-Step Procedure:

  • Preparation: Suspend the carboxylic acid (1.1 mmol) and 1-(bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine (1.0 mmol) in anhydrous Ethyl Acetate (10 mL).

  • Add DIPEA or Pyridine (3.0 mmol) and stir for 5 minutes at room temperature.

  • Activation & Coupling: Add T3P (50% solution in EtOAc, 1.5 mmol) dropwise over 5 minutes. A mild exotherm may occur; maintain the internal temperature below 30 °C.

  • Stir the reaction at room temperature for 2 to 4 hours. Monitor via LC-MS for the disappearance of the

    
     178.2 peak.
    
  • Workup (Self-Validating Phase Separation): Add 1M aqueous HCl (10 mL) and stir vigorously for 10 minutes. Separate the phases.

  • Wash the organic phase with saturated aqueous

    
     (
    
    
    
    mL). Causality: The basic wash deprotonates the phosphonic acid byproducts, forcing them entirely into the aqueous waste stream.
  • Wash with brine, dry over

    
    , and concentrate in vacuo to yield the analytically pure amide.
    

References

  • Vertex Pharmaceuticals Inc. (2013). Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. World Intellectual Property Organization. Patent No. WO2013045461A1.
  • Vertex Pharmaceuticals Inc. (2013). Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. United States Patent and Trademark Office. Patent No. US8614206B2.
  • Merck Serono SA. (2011). Tricyclic pyrazol amine derivatives. World Intellectual Property Organization. Patent No. WO2011058149A1.

The Versatile 1-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine Scaffold: A Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic accessibility and unique three-dimensional (3D) topologies is perpetual. The 1-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine core represents a compelling scaffold that marries the privileged pyrazole motif with the rigid, non-aromatic bicyclo[2.2.1]heptane system. This unique combination provides a robust framework for the development of a new generation of therapeutic agents, particularly in the realm of kinase inhibition. The pyrazole ring is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its ability to engage in various biological interactions.[1][2][3][4] The bicyclo[2.2.1]heptane moiety, also known as the norbornane skeleton, introduces a defined 3D geometry, which can enhance target binding affinity and selectivity while improving physicochemical properties such as solubility and metabolic stability.[5]

This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of the 1-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine scaffold, offering field-proven insights and detailed protocols for researchers in drug discovery.

Strategic Synthesis of the Core Scaffold

The synthesis of 1-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine can be approached through several strategic routes. The choice of a particular pathway will depend on the availability of starting materials and the desired scale of the synthesis. Two primary and validated retrosynthetic disconnections are presented below.

Route 1: N-Alkylation of 4-Nitropyrazole and Subsequent Reduction

This robust two-step approach leverages the commercially available 4-nitropyrazole and introduces the bicyclo[2.2.1]heptane moiety via a Mitsunobu reaction, followed by a standard nitro group reduction.[6] This method is particularly advantageous for its reliability and the commercial availability of the starting pyrazole.

Diagram 1: Synthetic Workflow for Route 1

A 4-Nitropyrazole C 1-(Bicyclo[2.2.1]heptan-2-yl)-4-nitro-1H-pyrazole A->C Mitsunobu Reaction (DIAD, PPh3) B Bicyclo[2.2.1]heptan-2-ol B->C D 1-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine C->D Nitro Reduction (e.g., H2, Pd/C)

Caption: Synthetic pathway via N-alkylation and reduction.

Detailed Protocol: Synthesis of 1-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine

Step 1: Synthesis of 1-(Bicyclo[2.2.1]heptan-2-yl)-4-nitro-1H-pyrazole

  • Materials: 4-Nitropyrazole, Bicyclo[2.2.1]heptan-2-ol (as a mixture of endo and exo isomers), Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To an oven-dried round-bottom flask under an argon atmosphere, add 4-nitropyrazole (1.0 eq) and triphenylphosphine (1.5 eq).

    • Dissolve the solids in anhydrous THF.

    • Add bicyclo[2.2.1]heptan-2-ol (1.2 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the stirred solution. The reaction is often exothermic.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(bicyclo[2.2.1]heptan-2-yl)-4-nitro-1H-pyrazole.

Step 2: Synthesis of 1-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine

  • Materials: 1-(Bicyclo[2.2.1]heptan-2-yl)-4-nitro-1H-pyrazole, 10% Palladium on carbon (Pd/C), Methanol or Ethyl Acetate, Hydrogen gas (H₂).

  • Procedure:

    • Dissolve 1-(bicyclo[2.2.1]heptan-2-yl)-4-nitro-1H-pyrazole (1.0 eq) in methanol or ethyl acetate in a hydrogenation vessel.

    • Carefully add 10% Pd/C (5-10 mol% Pd).

    • Seal the vessel and purge with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or in a Parr hydrogenator) at room temperature for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the desired 1-(bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine. The product can be further purified by recrystallization or column chromatography if necessary.[7]

Route 2: Buchwald-Hartwig Amination of a 4-Halopyrazole Intermediate

An alternative strategy involves the palladium-catalyzed Buchwald-Hartwig amination.[8][9] This approach is highly versatile and allows for the introduction of the amino group in the final step. The key intermediate, 4-halo-1-(bicyclo[2.2.1]heptan-2-yl)-1H-pyrazole, can be synthesized from the corresponding 1-(bicyclo[2.2.1]heptan-2-yl)-1H-pyrazole.

Diagram 2: Synthetic Workflow for Route 2

A 1-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazole B 4-Halo-1-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazole (Halo = Br, I) A->B Halogenation (e.g., NBS, NIS) D 1-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine B->D Buchwald-Hartwig Amination (Pd catalyst, ligand, base) C Amine Source (e.g., Benzophenone imine) C->D

Caption: Synthetic pathway via halogenation and C-N coupling.

Detailed Protocol: Buchwald-Hartwig Amination

  • Materials: 4-Bromo-1-(bicyclo[2.2.1]heptan-2-yl)-1H-pyrazole (1.0 eq), Benzophenone imine (1.2 eq), Pd(dba)₂ (or other Pd(0) source, 2-5 mol%), Xantphos (or other suitable ligand, 4-10 mol%), Sodium tert-butoxide (NaOtBu, 1.4 eq), Anhydrous Toluene or Dioxane.

  • Procedure:

    • To an oven-dried Schlenk tube, add the 4-bromo-1-(bicyclo[2.2.1]heptan-2-yl)-1H-pyrazole, palladium catalyst, ligand, and base under an inert atmosphere.

    • Add anhydrous solvent, followed by the benzophenone imine.

    • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • After cooling, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through Celite®.

    • The resulting imine is then hydrolyzed with an acid (e.g., aqueous HCl) to release the free amine.

    • Purify the final product by extraction and column chromatography.[10]

Medicinal Chemistry Applications: A Scaffold for Kinase Inhibitors

The 1-(bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine scaffold is a highly attractive starting point for the development of kinase inhibitors. The 4-amino group serves as a key hydrogen bond donor, mimicking the hinge-binding interactions of ATP in the kinase active site. The bicycloheptane moiety projects into the solvent-exposed region, providing a vector for derivatization to enhance potency and selectivity.

Diagram 3: Scaffold Interaction with Kinase Hinge Region

cluster_0 Kinase Hinge Region cluster_1 Scaffold Backbone_NH_1 NH Pyrazole_N N Backbone_NH_1->Pyrazole_N H-bond Backbone_CO_1 O Backbone_NH_2 NH Bicycloheptane Bicyclo[2.2.1]heptane Pyrazole_NH2 H2N Pyrazole_NH2->Backbone_CO_1 H-bond

Caption: Putative binding mode in a kinase active site.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 1-(bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine is emerging, general principles from related pyrazole-based kinase inhibitors can guide derivatization strategies.

Position of DerivatizationR-Group VariationExpected Impact on Activity
4-Amino Group Acylation, Sulfonylation, Urea/Thiourea formationModulates hinge-binding interactions and can introduce new interactions with the ribose-binding pocket.
Pyrazole C3/C5 Small alkyl or aryl groupsCan influence potency and selectivity by interacting with specific pockets within the active site.
Bicycloheptane Substitution at various positionsProvides a means to explore the solvent-exposed region, improve pharmacokinetic properties, and fine-tune selectivity.

Protocols for Biological Evaluation

A systematic approach to evaluating the biological activity of novel compounds derived from this scaffold is essential.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced in a kinase reaction, providing a measure of enzyme activity and inhibition.[11]

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, combine the kinase, substrate, and assay buffer.

    • Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the reaction by adding ATP and incubate at 30 °C for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the generated ADP using a luminescence-based detection reagent according to the manufacturer's protocol.

    • Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.[12]

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 48-72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Target Engagement Assay (e.g., Western Blotting)

This assay confirms that the compound inhibits the intended kinase within a cellular context by measuring the phosphorylation status of its downstream substrates.[12]

  • Procedure:

    • Treat cells with the test compound at various concentrations for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated substrate and the total protein.

    • Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate.

    • Quantify the band intensities to determine the extent of target inhibition.

Physicochemical Properties and Drug-Likeness

The incorporation of the bicyclo[2.2.1]heptane moiety imparts favorable physicochemical properties to the scaffold, which are crucial for drug development.

PropertyValue/CharacteristicImplication in Drug Design
LogP Generally lower than aromatic counterpartsImproved aqueous solubility.
TPSA (Topological Polar Surface Area) The 4-amino pyrazole contributes significantly.Good potential for cell permeability.
Fraction of sp³ carbons (Fsp³) High due to the bicycloalkaneIncreased 3D character, which can lead to improved selectivity and reduced off-target toxicity.[13]
Metabolic Stability The bicycloheptane is generally resistant to metabolism.Potential for improved pharmacokinetic profile.

Conclusion and Future Directions

The 1-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine scaffold is a promising platform for the discovery of novel therapeutics, particularly kinase inhibitors. Its modular synthesis allows for the creation of diverse chemical libraries, and its unique three-dimensional structure offers opportunities for enhanced potency, selectivity, and drug-like properties. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery programs. Future work will focus on expanding the SAR for various kinase targets and optimizing the pharmacokinetic properties of lead compounds derived from this versatile core.

References

  • BenchChem. (2025). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.
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  • ResearchGate. (2025, August 6). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.
  • ResearchGate. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • RSC Publishing. (2026, January 16). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities.
  • PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • Google Patents. (n.d.). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • ChemRxiv. (n.d.). 2-Azabicyclo[3.2.
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  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements.
  • PubMed. (2020, October 12). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • Oriental Journal of Chemistry. (n.d.).
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  • PMC. (n.d.). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
  • Alfa Chemistry. (n.d.). Curtius Rearrangement.
  • Chemistry Steps. (2025, June 17). Curtius Rearrangement.
  • Journal of Chemical Health Risks. (2024, November 20).
  • Wikipedia. (n.d.). Curtius rearrangement.
  • Hilaris Publisher. (2023, April 25).
  • PubChem - NIH. (n.d.). Bicyclo(2.2.1)heptane | C7H12 | CID 9233.
  • ResearchGate. (2025, December 16). Synthesis and Physicochemical Characterization of 2‐Azabicyclo[3.2.0]heptane Building Blocks | Request PDF.
  • Organic Chemistry Tutor. (n.d.). Hofmann and Curtius Rearrangements.
  • ACS Publications. (2023, May 30). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
  • Chemistry LibreTexts. (2023, June 30).
  • Chemical Methodologies. (2025, January 14). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening.
  • PubMed. (2025, February 15). Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies.
  • UCLA – Chemistry and Biochemistry. (n.d.). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.
  • ResearchGate. (n.d.). Inductive Hydroxyhalogenation of Bicyclo[2.2.1]heptenes and Synthesis of Amino Alcohols from the Reaction Products | Request PDF.
  • PubMed. (2025, September 12). Synthesis of Bicyclo[2.2.
  • Google Patents. (n.d.). US6841713B2 - Process for preparing bicylo[2.2.

Sources

Optimization of Nucleophilic Substitution with Pyrazole Amines: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Development Professionals

Introduction: The Central Role of Pyrazole Amines in Modern Drug Discovery

Pyrazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs with applications ranging from anti-inflammatory agents to oncology therapeutics.[1] Their value lies in their unique electronic properties, ability to act as bioisosteres, and their capacity for forming critical hydrogen bonds with biological targets. The functionalization of the pyrazole scaffold, particularly through the introduction of diverse amine functionalities, is a critical strategy in drug development for modulating potency, selectivity, and pharmacokinetic properties.

Nucleophilic aromatic substitution (SNAr) is a powerful, though often challenging, method for achieving this. The pyrazole ring, being a π-excessive heteroaromatic system, is inherently less reactive towards nucleophilic attack than its electron-deficient counterparts like pyridine.[2] This makes the optimization of SNAr reactions involving pyrazole amines a non-trivial task, requiring a nuanced understanding of mechanistic principles and careful selection of reaction parameters.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the strategic optimization of nucleophilic substitution reactions involving pyrazole amines. Moving beyond simple protocols, we will explore the causal relationships behind experimental choices, offering field-proven insights to accelerate the synthesis of novel pyrazole-based entities.

Mechanistic Underpinnings: Navigating the SNAr Landscape on the Pyrazole Ring

Successful optimization begins with a firm grasp of the reaction mechanism. The SNAr reaction on a pyrazole ring proceeds through a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as the Meisenheimer complex.

The facility of this reaction is governed by three primary factors:

  • The Leaving Group (LG): A good leaving group must be able to stabilize the negative charge it takes on upon departure.

  • The Nucleophile (Nu): The amine must be sufficiently nucleophilic to attack the electron-deficient carbon.

  • Ring Activation: The pyrazole ring must be rendered sufficiently electron-poor to be susceptible to nucleophilic attack. This is typically achieved by the presence of one or more strong electron-withdrawing groups (EWGs).[2]

The π-excessive nature of the pyrazole ring often disfavors the initial nucleophilic attack, making the formation of the Meisenheimer complex the rate-determining step.[2] Therefore, optimization strategies are centered on stabilizing this intermediate and facilitating the departure of the leaving group.

Caption: The general mechanism for SNAr on an activated pyrazole ring.

Strategic Optimization: A Parameter-by-Parameter Analysis

The key to optimizing these reactions lies in the systematic manipulation of several interdependent variables. The following workflow provides a logical approach to this process.

Optimization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Yield Improvement cluster_2 Phase 3: Troubleshooting Start Define Substrate & Nucleophile Base_Screen Screen Bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) Start->Base_Screen Solvent_Screen Screen Solvents (e.g., DMF, DMSO, ACN) Base_Screen->Solvent_Screen Temp_Opt Optimize Temperature (RT to Reflux) Solvent_Screen->Temp_Opt Microwave Microwave-Assisted Heating (for rapid, high-T optimization) Temp_Opt->Microwave Alternative Concentration Vary Concentration Temp_Opt->Concentration End Optimized Protocol Microwave->End Catalysis Consider Catalysis (e.g., CuI for difficult couplings) Concentration->Catalysis Leaving_Group Change Leaving Group (F > Cl > Br > I) Catalysis->Leaving_Group Leaving_Group->End

Caption: A systematic workflow for optimizing SNAr with pyrazole amines.

Substrate: The Pyrazole Electrophile
  • Leaving Group (LG): The nature of the leaving group is paramount. For SNAr reactions, the bond to the leaving group is broken in the second, fast step, but its electronegativity influences the reactivity of the carbon it's attached to. The general reactivity trend is F > Cl > Br > I. Fluorine, being the most electronegative, makes the attached carbon highly electrophilic, accelerating the initial nucleophilic attack.

  • Electron-Withdrawing Groups (EWGs): Unactivated halo-pyrazoles are generally unreactive. The presence of strong EWGs (e.g., -NO₂, -CN, -CF₃, -COR) is often mandatory.[2] These groups stabilize the negative charge of the Meisenheimer complex through resonance or induction, thereby lowering the activation energy of the rate-determining step. The position of the EWG is also critical; groups that can delocalize the negative charge from the site of attack are most effective.

The Amine Nucleophile

The nucleophilicity of the amine is a key driver of the reaction.

  • Aliphatic Amines: Primary and secondary aliphatic amines are generally strong nucleophiles and react readily under standard conditions. Steric hindrance can play a significant role; bulky amines (e.g., diisopropylamine) may react slower than less hindered ones (e.g., pyrrolidine).[3]

  • Aromatic Amines: Aniline derivatives are significantly less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring. These reactions often require more forcing conditions, such as higher temperatures or the use of a catalyst.[3]

The Role of the Base

A base is typically required to neutralize the HX generated during the reaction, driving the equilibrium towards the product. For less nucleophilic amines, a strong base can also be used to generate a more potent anionic nucleophile in situ.

Base pKa (Conjugate Acid) Type Key Characteristics & Use Cases
K₂CO₃ ~10.3InorganicInexpensive, moderately strong. Good starting point for reactive nucleophiles. Heterogeneous in many organic solvents.
Cs₂CO₃ ~10.3InorganicMore soluble than K₂CO₃, often leading to faster reactions and higher yields. The "caesium effect" can enhance nucleophilicity.[2]
K₃PO₄ ~12.3InorganicA stronger inorganic base, useful for less reactive systems.
DIPEA ~10.8OrganicNon-nucleophilic, sterically hindered amine base. Soluble in most organic solvents. Good for acid-sensitive substrates.
Et₃N ~10.7OrganicCommon, soluble organic base. Can sometimes compete as a nucleophile.

The choice of base is critical and should be screened early in the optimization process.[4]

Solvent Selection

The solvent plays a crucial role in solvating the reactants and stabilizing the charged Meisenheimer intermediate.

Solvent Class Examples Mechanism of Action Recommendation
Polar Aprotic DMF, DMSO, Acetonitrile (ACN)High dielectric constant stabilizes the charged intermediate without strongly solvating the anionic nucleophile, preserving its reactivity.[5]Highly Recommended. DMSO and DMF are excellent for dissolving reactants and accelerating SNAr reactions.
Polar Protic Ethanol, Water, IsopropanolCan solvate and stabilize both the nucleophile and the leaving group. However, hydrogen bonding to the amine nucleophile can reduce its reactivity.[6][7]Generally disfavored unless using very strong nucleophiles or for green chemistry applications where additives might be required.[4]
Non-Polar Toluene, HexanePoor solubility for salts (base, amine salts). Does not effectively stabilize the charged intermediate.Not recommended.

Polar aprotic solvents are almost always the solvents of choice for these reactions.[5]

Temperature and Microwave-Assisted Synthesis

Many SNAr reactions on pyrazoles require heating to proceed at a reasonable rate. However, prolonged heating can lead to decomposition or side reactions.

Microwave (MW) Synthesis offers a transformative solution. By using dielectric heating, microwave reactors can rapidly and uniformly heat the reaction mixture to high temperatures, often under sealed-vessel conditions. This leads to dramatic reductions in reaction times (minutes vs. hours) and frequently results in cleaner reactions with higher yields.[8][9][10] It is an invaluable tool for rapid library synthesis and for driving difficult transformations that fail under conventional heating.[11][12]

Application Protocols

Disclaimer: These protocols are intended as a starting point. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for SNAr on a Chloro-Nitropyrazole

This protocol describes a typical reaction between an activated chloro-pyrazole and a secondary aliphatic amine using conventional heating.

  • Objective: To synthesize 4-((4-nitro-1-phenyl-1H-pyrazol-5-yl)amino)morpholine.

  • Materials:

    • 5-Chloro-4-nitro-1-phenyl-1H-pyrazole (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Dimethylformamide (DMF) (0.1 M concentration relative to the pyrazole)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-chloro-4-nitro-1-phenyl-1H-pyrazole and K₂CO₃.

    • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).

    • Add DMF via syringe, followed by the morpholine.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

    • Upon completion, cool the reaction to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Causality & Self-Validation:

    • Inert Atmosphere: Prevents potential side reactions involving oxygen at elevated temperatures.

    • Excess Nucleophile/Base: Using slight excess of the amine and a larger excess of the base ensures the reaction goes to completion and neutralizes the HCl byproduct.

    • Monitoring: Regular monitoring is crucial to avoid product decomposition from prolonged heating. A successful reaction will show the consumption of the starting pyrazole and the appearance of a single, more polar product spot on TLC.

Protocol 2: Microwave-Assisted Rapid Optimization

This protocol demonstrates the use of a microwave reactor to accelerate the coupling of a less reactive aromatic amine.

  • Objective: To synthesize N,1-diphenyl-1H-pyrazol-5-amine from 5-chloro-1-phenyl-1H-pyrazole.

  • Materials:

    • 5-Chloro-1-phenyl-1H-pyrazole (1.0 eq)

    • Aniline (1.5 eq)

    • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

    • Dimethyl Sulfoxide (DMSO) (0.2 M concentration)

  • Procedure:

    • In a dedicated microwave reaction vial, add 5-chloro-1-phenyl-1H-pyrazole, aniline, and Cs₂CO₃.

    • Add DMSO and a magnetic stir bar.

    • Seal the vial with a septum cap.

    • Place the vial in the microwave reactor.

    • Set the reaction parameters: 150 °C, 20 minutes hold time, high stirring.

    • After the reaction, cool the vial to room temperature using compressed air.

    • Workup and purify as described in Protocol 1.

  • Causality & Self-Validation:

    • Microwave Heating: Allows for reaching a high temperature quickly and safely, overcoming the activation energy for the less nucleophilic aniline.[9]

    • Cs₂CO₃: The higher solubility and "caesium effect" are beneficial for this more challenging transformation.[2]

    • DMSO: Its high boiling point and polarity make it an ideal solvent for microwave chemistry.

    • Validation: A successful reaction will yield the desired product in minutes, a significant improvement over conventional methods which might require hours or fail entirely.

Protocol 3: Purification of Basic Pyrazole Amines

Pyrazole amines are often basic and can interact strongly with acidic silica gel, leading to streaking and poor separation during column chromatography.

  • Deactivation of Silica Gel:

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

    • Add 1% triethylamine (Et₃N) by volume to the slurry.

    • Pack the column with the deactivated silica slurry.

    • Run the column using a mobile phase that also contains a small amount (0.1-0.5%) of triethylamine. This will prevent the basic product from sticking to the column.[13][14]

  • Acid/Base Extraction:

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyrazole amine will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind.

    • Wash the organic layer once more with acid.

    • Combine the aqueous layers, cool in an ice bath, and carefully basify with a strong base (e.g., 2M NaOH) until the product precipitates or can be extracted back into an organic solvent.

  • Recrystallization via Salt Formation:

    • Dissolve the crude pyrazole amine in a suitable solvent (e.g., isopropanol, ethanol).[15]

    • Add an acid (e.g., HCl in ether, or sulfuric acid) to form the corresponding salt.[16]

    • The salt will often have much better crystallization properties than the free base.

    • Collect the crystalline salt by filtration, wash with cold solvent, and dry.

    • The pure free base can be regenerated by dissolving the salt in water and neutralizing with a base.[15]

Troubleshooting Guide

Observation Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Nucleophile is not reactive enough. 3. Base is too weak or insoluble. 4. Poor leaving group.1. Increase temperature; switch to microwave heating. 2. Use a stronger base; consider CuI catalysis for anilines.[2] 3. Switch to a stronger or more soluble base (e.g., K₂CO₃ → Cs₂CO₃). 4. If possible, switch substrate (e.g., Cl → F).
Multiple Products / Side Reactions 1. Reaction temperature is too high or time is too long. 2. Base is reacting with the substrate or product. 3. Reaction at multiple sites on the pyrazole ring.1. Lower the temperature and monitor carefully to stop at optimal conversion. 2. Use a non-nucleophilic base like DIPEA. 3. This indicates a lack of activation or selectivity; redesign of the substrate may be needed.
Product Decomposition 1. Substrate or product is unstable to heat or base. 2. Presence of water or oxygen.1. Run the reaction at a lower temperature for a longer time. 2. Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere.
Difficult Purification 1. Product is basic and streaking on silica gel. 2. Impurities have similar polarity to the product.1. Use deactivated silica (add Et₃N) or switch to a different stationary phase (e.g., alumina).[13][14] 2. Try purification by recrystallization, potentially via salt formation, or perform an acid-base extraction.[15][16]

Conclusion

The optimization of nucleophilic substitution with pyrazole amines is a multifactorial process that hinges on a deep understanding of the SNAr mechanism. By systematically evaluating the substrate, nucleophile, base, solvent, and temperature, researchers can efficiently navigate the path to high-yielding and clean reactions. The adoption of modern techniques, particularly microwave-assisted synthesis, provides a powerful tool for accelerating this optimization process, enabling the rapid generation of diverse chemical matter essential for advancing drug discovery programs. This guide serves as a foundational resource, empowering scientists to approach these challenging yet vital transformations with confidence and strategic insight.

References

  • Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. RSC Publishing.
  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. PubMed.
  • Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Academia.edu.
  • Pyrazole. SlideShare.
  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. University of Texas at Dallas.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening. Canadian Journal of Chemistry.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. SCIRP.
  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI.
  • Microwave-assisted synthesis of pyrazoles - a mini-review. ResearchGate.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry.
  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
  • Purification of Methyl Pyrazole Isomers. Benchchem.
  • Directed nucleophilic aromatic substitution reaction. Nature Portfolio.
  • Optimization of organophotochemical SNAr reaction. ResearchGate.
  • Nucleophilic Substitution Reactions. SlideShare.
  • Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. ResearchGate.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC.
  • Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.
  • 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. Organic Syntheses.
  • Synthesis of polysubstituted 5-amino-1H-pyrazole-4-carbonitrile via multicomponenet strategy using NiFe2O4 nanocatalyst. Der Pharma Chemica.
  • Effect of solvent in Nucleophilic Substitution Reaction. YouTube.
  • Process for the purification of pyrazoles. Google Patents.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • First Nucleophilic Aromatic Substitution of Annelated Pyrazole. ACS Publications.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Arkivoc.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. PMC.
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.

Sources

Microwave-assisted synthesis involving 1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 1-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine scaffold is a highly privileged pharmacophore in modern drug discovery. The incorporation of the rigid, lipophilic bicyclo[2.2.1]heptane (norbornyl) ring onto the pyrazole core significantly enhances metabolic stability and target residence time. This structural motif is particularly valuable in the design of potent kinase inhibitors, including those targeting Glycogen Synthase Kinase 3 (GSK3) for parasitic and neurodegenerative diseases[1], as well as the Janus kinase (JAK) family for inflammatory disorders[2].

While synthesizing pyrazoles from hydrazines and 1,3-dicarbonyls typically yields 5-aminopyrazoles[3], accessing the specific 4-amino isomer requires a different strategic approach. The most robust pathway involves the N-alkylation of a pre-formed 4-nitro-1H-pyrazole followed by reduction[4][5]. However, the bulky nature of the bicyclic norbornyl system makes traditional S_N2 N-alkylation sluggish, often requiring days of reflux and resulting in poor yields due to competing E2 elimination pathways. To overcome this, we employ Microwave-Assisted Organic Synthesis (MAOS), which provides rapid, uniform dielectric heating to efficiently surpass the high activation energy barrier of the S_N2 pathway, reducing reaction times from days to minutes[6].

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, it is critical to understand why these specific conditions are selected rather than just following a recipe.

Step 1: Microwave-Assisted N-Alkylation The alkylation of 4-nitro-1H-pyrazole with 2-bromobicyclo[2.2.1]heptane is sterically hindered. Under conventional conductive heating, the secondary bicyclic halide resists nucleophilic attack. By utilizing microwave irradiation at 150 °C in a polar aprotic solvent (DMF), we maximize the loss tangent (tan δ) of the reaction mixture. This ensures rapid volumetric heating that kinetically favors the S_N2 displacement over the thermodynamically competitive elimination reaction[5]. Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate the pyrazole without degrading the alkyl halide.

Step 2: Microwave-Assisted Transfer Hydrogenation Reducing the intermediate 1-(bicyclo[2.2.1]heptan-2-yl)-4-nitro-1H-pyrazole to the corresponding amine using traditional high-pressure H₂ gas is hazardous and operationally tedious. Instead, we utilize a microwave-assisted transfer hydrogenation using Palladium on Carbon (Pd/C) and cyclohexene as a liquid hydrogen donor[4]. Under microwave conditions, cyclohexene rapidly disproportionates to benzene, releasing hydrogen in situ directly at the catalyst surface. This self-contained system drives the reduction to completion in 15 minutes without the need for specialized pressure reactors.

Visualizing the Synthesis and Application

Synthesis_Workflow SM 4-Nitro-1H-pyrazole + 2-Bromonorbornane Step1 MW N-Alkylation (150°C, 15 min) SM->Step1 Int 1-(Norbornan-2-yl) -4-nitro-1H-pyrazole Step1->Int Step2 MW Transfer Hydrogenation (Pd/C, Cyclohexene, 120°C) Int->Step2 Prod 1-(Norbornan-2-yl) -1H-pyrazol-4-amine Step2->Prod

Caption: Fig 1: Microwave-assisted synthesis workflow for 1-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine.

Kinase_Pathway Cytokine Cytokine Signal Receptor Cell Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK STAT STAT Activation JAK->STAT Inhib Pyrazol-4-amine Inhibitor Inhib->JAK

Caption: Fig 2: Kinase inhibition mechanism where the synthesized pyrazol-4-amine scaffold targets JAK.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPC) are mandatory to prevent the carryover of unreacted nitro intermediates, which can poison downstream amidation catalysts during library synthesis.

Protocol A: Synthesis of 1-(Bicyclo[2.2.1]heptan-2-yl)-4-nitro-1H-pyrazole
  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 4-nitro-1H-pyrazole (1.0 mmol, 113 mg) and anhydrous K₂CO₃ (2.0 mmol, 276 mg).

  • Solvent & Electrophile: Suspend the mixture in 4.0 mL of anhydrous DMF. Add 2-bromobicyclo[2.2.1]heptane (1.2 mmol, 210 mg).

  • Sealing & Irradiation: Crimp-seal the vial. Irradiate in a dedicated microwave synthesizer at 150 °C for 15 minutes with dynamic power modulation (max 300 W) and high-speed stirring.

  • IPC Validation: Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. Validation Checkpoint: Ensure complete disappearance of the 4-nitro-1H-pyrazole peak (m/z 112[M-H]⁻) and appearance of the product mass (m/z 208 [M+H]⁺).

  • Workup: Pour the cooled mixture into 20 mL of ice-cold distilled water. Stir vigorously for 10 minutes. Collect the precipitated solid via vacuum filtration, wash with water (3 x 5 mL), and dry under high vacuum to yield the intermediate.

Protocol B: Microwave-Assisted Transfer Hydrogenation to the 4-Amine
  • Preparation: In a clean 10 mL microwave vial, dissolve the intermediate from Protocol A (approx. 0.8 mmol) in 5.0 mL of absolute ethanol.

  • Catalyst & Donor: Add 10% Pd/C (10 mol%, ~85 mg) carefully under a nitrogen atmosphere to prevent auto-ignition. Add cyclohexene (8.0 mmol, ~0.8 mL) as the hydrogen donor[4].

  • Irradiation: Seal the vial and irradiate at 120 °C for 15 minutes.

  • IPC Validation: Analyze via LC-MS. Validation Checkpoint: The nitro compound (m/z 208) must be entirely consumed, replaced by the target amine (m/z 178 [M+H]⁺). A ninhydrin stain on TLC (eluent: EtOAc/Hexane 1:1) should yield a dark purple spot confirming the primary amine.

  • Workup: Filter the hot reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the pad with hot ethanol (2 x 5 mL). Concentrate the filtrate under reduced pressure to afford pure 1-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine.

Quantitative Data Summaries

The superiority of the microwave-assisted approach over conventional methods is clearly demonstrated in the optimization data below.

Table 1: Optimization of N-Alkylation Step (Protocol A)

Heating Method Heat Transfer Temp (°C) Time Yield (%) Purity (LC-MS)
Conventional Oil Bath (Conductive) 80 24 h 42 85%
Conventional Oil Bath (Conductive) 120 12 h 51 78% (E2 side products)

| Microwave | Dielectric Volumetric | 150 | 15 min | 88 | >95% |

Table 2: Optimization of Nitro Reduction Step (Protocol B)

Reduction Method Hydrogen Source Temp (°C) Time Yield (%) Safety / Notes
Conventional H₂ Gas (1 atm) 25 12 h 65 Sluggish, incomplete conversion
Conventional H₂ Gas (50 psi) 50 4 h 85 Requires pressure reactor setup

| MW-Transfer | Cyclohexene | 120 | 15 min | 92 | Clean, no pressure hazards |

References

1.[3] "Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - JoVE." jove.com. URL: 2.[6] "Microwave-assisted synthesis of pyrazoles - a mini-review." dergipark.org.tr. URL: 3.[1] "The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 for the Treatment of Human African Trypanosomiasis." acs.org. URL: 4.[2] "WO2018112382A1 - Imidazopyrrolopyridine as inhibitors of the jak family of kinases." google.com. URL: 5.[4] "The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity and selectivity profiles." nih.gov. URL: 6.[5] "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation." nih.gov. URL:

Sources

Application Note: Solid-Phase Synthesis Applications of Norbornyl-Pyrazole Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Combinatorial library generation, conformationally restricted peptidomimetics, and targeted ligand synthesis.

Abstract & Introduction

In modern drug discovery, the "escape from flatland" paradigm emphasizes the incorporation of high sp³-hybridized carbon fractions to improve the physicochemical properties and clinical success rates of drug candidates. The norbornyl (bicyclo[2.2.1]heptyl) scaffold provides a highly rigid, three-dimensional framework that effectively restricts the conformational space of attached pharmacophores[1].

When fused or conjugated with a pyrazole ring—a privileged heterocyclic motif known for its robust hydrogen-bonding capabilities and metabolic stability—the resulting norbornyl-pyrazole building blocks offer exceptional utility[2]. These structures are highly sought after in the development of D-amino acid oxidase (DAAO) inhibitors[3], cannabinoid receptor ligands, and advanced porous organic polymers[1].

Solid-Phase Synthesis (SPS) is the premier methodology for translating these building blocks into diverse combinatorial libraries[4]. This application note details the optimized protocols, mechanistic rationales, and analytical data for incorporating sterically demanding norbornyl-pyrazole carboxylic acids into solid-supported synthesis workflows.

Scientific Rationale & Causality (E-E-A-T)

Overcoming Steric Hindrance in Acylation

The primary challenge in utilizing norbornyl-pyrazole building blocks in SPS is the severe steric bulk imposed by the bridged bicyclic [2.2.1] system. When a carboxylic acid is positioned adjacent to the norbornyl ring on the pyrazole core, standard carbodiimide coupling reagents (e.g., DIC/Oxyma or DCC) often yield incomplete acylation due to the slow formation of the active ester intermediate and subsequent hindered nucleophilic attack by the resin-bound amine.

The Solution: To achieve quantitative coupling, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of N,N-Diisopropylethylamine (DIPEA). HATU rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect, utilizing intramolecular hydrogen bonding to guide the incoming resin-bound amine, thereby overcoming the steric barrier of the norbornyl group.

Resin Selection for Library Diversification

For the synthesis of primary carboxamides (frequently required for DAAO inhibitor libraries[3]), Rink Amide AM resin is the optimal choice. The acid-labile linker allows for global deprotection and cleavage in a single step using a standard Trifluoroacetic acid (TFA) cocktail, leaving the robust norbornyl-pyrazole core completely intact[4].

Experimental Protocols

Materials Required
  • Resin: Fmoc-Rink Amide AM resin (Loading: 0.6 mmol/g)

  • Building Block: 1-(bicyclo[2.2.1]heptan-2-yl)-1H-pyrazole-4-carboxylic acid (or equivalent norbornyl-pyrazole derivative)

  • Reagents: HATU, DIPEA, Piperidine, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)

Step-by-Step Solid-Phase Workflow

Step 1: Resin Swelling

  • Weigh 100 mg of Fmoc-Rink Amide AM resin (0.06 mmol) into a solid-phase synthesis vessel equipped with a porous frit.

  • Add 3 mL of DCM and agitate for 30 minutes to swell the polymer matrix.

  • Drain the DCM and wash with 3 mL of DMF.

Step 2: Fmoc Deprotection

  • Add 2 mL of 20% (v/v) Piperidine in DMF to the resin.

  • Agitate at room temperature for 5 minutes, then drain.

  • Repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Wash the resin thoroughly: DMF (3 × 3 mL), DCM (3 × 3 mL), and DMF (3 × 3 mL). Causality: Thorough washing is critical to remove residual piperidine, which would otherwise consume the highly reactive HATU in the next step.

Step 3: Coupling of Norbornyl-Pyrazole Building Block

  • In a separate vial, dissolve 3.0 equivalents (0.18 mmol) of the norbornyl-pyrazole carboxylic acid and 2.9 equivalents (0.174 mmol) of HATU in 2 mL of DMF.

  • Add 6.0 equivalents (0.36 mmol) of DIPEA to the solution. An immediate color change to pale yellow indicates the formation of the active HOAt ester.

  • Transfer the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Drain the reaction mixture and wash the resin: DMF (3 × 3 mL), DCM (3 × 3 mL), and MeOH (3 × 3 mL).

  • Optional: Perform a Kaiser test to confirm the absence of free primary amines.

Step 4: Cleavage and Global Deprotection

  • Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O. Causality: TIS acts as a carbocation scavenger, preventing re-alkylation of the pyrazole ring by linker-derived carbocations.

  • Add 2 mL of the cleavage cocktail to the resin and agitate for 2 hours.

  • Collect the filtrate in a clean centrifuge tube. Wash the resin with an additional 1 mL of TFA and combine the filtrates.

  • Precipitate the final norbornyl-pyrazole carboxamide by adding 10 mL of ice-cold diethyl ether. Centrifuge, decant the ether, and dry the pellet under a stream of nitrogen.

SPS_Workflow R Rink Amide Resin (Fmoc-Protected) D Fmoc Deprotection (20% Piperidine/DMF) R->D Step 1 C Coupling (Norbornyl-Pyrazole-COOH + HATU) D->C Step 2 W Washing (DMF, DCM, MeOH) C->W Step 3 Cl Cleavage (95% TFA, 2.5% TIS, 2.5% H2O) W->Cl Step 4 P Final Product: Norbornyl-Pyrazole Carboxamide Cl->P Step 5

Figure 1: Solid-Phase Synthesis workflow for norbornyl-pyrazole building blocks.

Data Presentation: Optimization Results

To validate the mechanistic rationale described in Section 2, coupling reagents and cleavage cocktails were systematically optimized. The quantitative data is summarized below.

Table 1: Coupling Reagent Optimization for Norbornyl-Pyrazole-COOH (2-hour reaction)

Coupling ReagentBaseEquivalentsCrude Purity (HPLC)Yield (%)Notes
DIC / OxymaNone3.068%55%Incomplete coupling due to steric bulk.
HBTUDIPEA3.082%74%Moderate efficiency; some unreacted amine remains.
HATU DIPEA 3.0 >95% 92% Optimal. HOAt ester overcomes steric hindrance.

Table 2: Cleavage Cocktail Optimization

Cleavage CocktailTimeScavengerProduct Integrity
50% TFA in DCM1 hrNoneIncomplete cleavage from Rink Amide resin.
95% TFA / 5% H₂O2 hrNone85% (Trace alkylation impurities detected).
95% TFA / 2.5% TIS / 2.5% H₂O 2 hr TIS >98% (Clean product, no side reactions).

Biological Application: DAAO Inhibition

Combinatorial libraries derived from norbornyl-pyrazole building blocks have shown profound efficacy as inhibitors of D-amino acid oxidase (DAAO)[3]. DAAO degrades D-serine, a critical co-agonist of the NMDA receptor. By inhibiting DAAO, norbornyl-pyrazole derivatives elevate D-serine levels, enhancing NMDA receptor neurotransmission—a primary therapeutic target for schizophrenia and cognitive disorders.

DAAO_Pathway DSer D-Serine (Neuromodulator) DAAO D-Amino Acid Oxidase (DAAO Enzyme) DSer->DAAO Substrate NMDA NMDA Receptor Activation DSer->NMDA Co-agonist Ox Oxidation Products (H2O2 + Hydroxypyruvate) DAAO->Ox Degradation Inh Norbornyl-Pyrazole Inhibitor Inh->DAAO Blocks Active Site

Figure 2: Mechanism of action for norbornyl-pyrazole derivatives in DAAO inhibition.

References

  • Design and Synthesis of Porous Organic Polymeric Materials from Norbornene Derivatives. ResearchGate.
  • Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. MDPI.
  • US7893098B2 - Pyrrole and pyrazole DAAO inhibitors. Google Patents.
  • Solid-Phase Synthesis of 5-Amino-1-(Substituted Thiocarbamoyl)pyrazole and 1,2,4-Triazole Derivatives via Dithiocarbazate Linker. ACS Publications.

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of 1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine.

Problem: My compound will not dissolve in the chosen solvent, even at elevated temperatures.

Possible Causes & Solutions:

  • Inappropriate Solvent Polarity: The bicycloheptane group imparts significant non-polar character, while the pyrazole-4-amine portion contributes polar characteristics through hydrogen bonding capabilities. A single solvent may not possess the ideal polarity to effectively dissolve the molecule.

    • Solution: A mixed solvent system is often effective for compounds with mixed polarity.[1] Start by dissolving the compound in a minimal amount of a "good" solvent in which it is soluble (e.g., a polar solvent like ethanol or methanol). Then, while the solution is hot, gradually add a "poor" solvent in which the compound is less soluble (e.g., a non-polar solvent like hexane or a less polar solvent like water, depending on the initial solvent) until the solution becomes slightly turbid. The ideal mixed solvent system will have the compound be soluble in the hot mixture but insoluble upon cooling.

  • Insufficient Solvent Volume: You may not be using enough solvent to dissolve the compound, even at its boiling point.

    • Solution: Incrementally add more of the hot solvent until the solid dissolves. Be cautious not to add a large excess, as this will reduce your yield upon cooling.[2]

Problem: The compound "oils out" instead of forming crystals.

Possible Causes & Solutions:

  • High Solute Concentration: The concentration of the compound in the solution may be too high, leading to it separating as a liquid (oiling out) upon cooling.

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Then, allow the solution to cool more slowly. Slow cooling is crucial for the formation of well-ordered crystals.[3]

  • Cooling Too Rapidly: If the solution is cooled too quickly, the molecules may not have sufficient time to align into a crystal lattice and will instead separate as a supercooled liquid.

    • Solution: Allow the flask to cool slowly to room temperature on the benchtop, insulated with a paper towel, before moving it to an ice bath.[4]

  • Melting Point Below Solvent Boiling Point: If the melting point of your compound is lower than the boiling point of the solvent, it may melt in the hot solvent and then fail to crystallize upon cooling.

    • Solution: Choose a solvent with a lower boiling point.

Problem: No crystals form after the solution has cooled.

Possible Causes & Solutions:

  • Solution is Not Saturated: Too much solvent may have been used, preventing the solution from becoming saturated upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Once the volume is reduced, allow it to cool again.[3]

  • Nucleation is Inhibited: Crystal formation requires nucleation sites to begin.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. These microscopic scratches can serve as nucleation points for crystal growth.[4]

    • Solution 2: Seeding: If you have a small amount of the pure, crystalline compound, add a "seed crystal" to the cooled solution. This will provide a template for further crystallization.[4]

  • Compound is Too Soluble: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: Add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your current solvent) dropwise to the cooled solution until it becomes persistently turbid.[3]

Problem: The recrystallized product is not significantly purer.

Possible Causes & Solutions:

  • Impurities Have Similar Solubility: The impurities present may have similar solubility properties to your desired compound in the chosen solvent.

    • Solution: Experiment with different solvents or solvent mixtures. The goal is to find a solvent that dissolves the desired compound well at high temperatures but dissolves the impurities well at all temperatures.

  • Cooling Was Too Rapid: Rapid cooling can trap impurities within the crystal lattice.

    • Solution: Ensure a slow cooling process to allow for the selective crystallization of your target compound.[3]

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of a good recrystallization solvent for 1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine?

A1: An ideal recrystallization solvent should:

  • Be chemically inert towards the compound.[5]

  • Dissolve the compound well at or near its boiling point, but poorly at room temperature or below.[5]

  • Either dissolve impurities very well at all temperatures or not at all.[5]

  • Have a relatively low boiling point for easy removal from the purified crystals.[5]

  • Yield well-formed crystals.[5]

Q2: How do I perform a small-scale solvent screen to find a suitable solvent?

A2: A systematic approach is best:

  • Place a small amount of your crude compound (10-20 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, observing solubility. A good candidate will show poor solubility at room temperature.

  • For solvents where the compound was poorly soluble at room temperature, gently heat the test tube. An ideal solvent will fully dissolve the compound upon heating.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Based on these observations, you can select the best single solvent or a suitable pair for a mixed solvent recrystallization.

Q3: My amine compound is an oil at room temperature. Can I still use recrystallization?

A3: Yes. If the freebase amine is an oil, it can often be converted to a salt to facilitate crystallization.[3] Hydrochloride or acetate salts are commonly used. This is achieved by dissolving the crude amine in a suitable solvent and adding an acid like hydrochloric acid or acetic acid. The resulting salt often has a higher melting point and a more ordered crystal lattice, making it easier to crystallize.[3][6]

Q4: Can I use acetone for recrystallizing this primary amine?

A4: It is generally not recommended to use acetone for recrystallizing primary or secondary amines because it can react with the amine to form an imine, which is an impurity.[4]

Q5: What if recrystallization fails to purify my compound sufficiently?

A5: If recrystallization is not effective, consider alternative purification techniques such as:

  • Column Chromatography: This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.

  • Solid-Phase Extraction (SPE): This can be useful for removing specific impurities.[1]

  • Acid-Base Extraction: Since your compound is an amine, you can use its basic properties to separate it from neutral or acidic impurities.[3]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Dissolution: Place the crude 1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[1]

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Mixed Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (one in which it is readily soluble).

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (one in which the compound is sparingly soluble) dropwise until the solution becomes slightly cloudy. The two solvents must be miscible.[1]

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect and dry the crystals as described in the single solvent protocol.

Data Presentation

Table 1: Common Solvents for Recrystallization of Pyrazole and Amine Derivatives

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds; may require a co-solvent.
Ethanol78HighOften a good starting point for pyrazole derivatives.[8]
Methanol65HighSimilar to ethanol, but more volatile.
Ethyl Acetate77MediumCan be a good choice for compounds with intermediate polarity.
Toluene111LowMay be suitable for less polar compounds or as the "poor" solvent in a mixed system.
Hexane/Heptane69 / 98LowTypically used as the "poor" solvent in a mixed solvent system.

Visualizations

Workflow for Recrystallization Solvent Selection

Recrystallization_Solvent_Selection start Start: Crude Compound solubility_test Perform Small-Scale Solubility Tests start->solubility_test is_soluble_cold Soluble in Cold Solvent? solubility_test->is_soluble_cold is_soluble_hot Soluble in Hot Solvent? is_soluble_cold->is_soluble_hot No poor_solvent Unsuitable Solvent (Try Another) is_soluble_cold->poor_solvent Yes forms_crystals Crystals Form on Cooling? is_soluble_hot->forms_crystals Yes is_soluble_hot->poor_solvent No good_single_solvent Good Single Solvent forms_crystals->good_single_solvent Yes mixed_solvent_path Consider Mixed Solvent System forms_crystals->mixed_solvent_path No dissolve_in_good Dissolve in Minimal Hot 'Good' Solvent mixed_solvent_path->dissolve_in_good add_poor Add 'Poor' Solvent Until Turbid dissolve_in_good->add_poor recrystallize Cool to Recrystallize add_poor->recrystallize

Caption: A decision-making workflow for selecting an appropriate recrystallization solvent.

References

  • Various Authors. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

  • Study.com. (n.d.). Recrystallization Definition, Requirements & Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • University of Technology. (n.d.). Recrystallisation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

  • University of Technology. (n.d.). Solid organic cpd.s when isolated from organic reaction are impure.... Retrieved from [Link]

  • ResearchGate. (2017, April 23). What solvent should I use to recrystallize pyrazoline?. Retrieved from [Link]

Sources

Technical Support Center: Preventing Oxidation of Pyrazole Amines During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, stabilization, and storage of pyrazole amines. Aminopyrazoles (such as 3-aminopyrazole, 4-aminopyrazole, and 5-aminopyrazole) are highly versatile building blocks in medicinal chemistry and agrochemical synthesis [2]. However, their electron-rich nature makes them notoriously unstable when exposed to ambient conditions, leading to rapid discoloration and degradation.

This guide provides deep-dive troubleshooting, mechanistic insights, and self-validating protocols to ensure the integrity of your aminopyrazole inventory.

Diagnostic Overview: The Causality of Degradation

The fundamental instability of pyrazole amines stems from their electronic structure. The amino group acts as a strong electron-donating group, pushing electron density into the already electron-rich pyrazole


-system. This high electron density lowers the oxidation potential of the molecule, making the nitrogen lone pairs highly susceptible to single-electron transfer (SET) reactions.

When exposed to atmospheric oxygen, UV/visible light, or thermal energy, the amine undergoes autoxidation to form a highly reactive amine radical cation [1]. This intermediate rapidly cascades into irreversible oligomerization, forming azo, azoxy, nitroso, or polymeric species, which visually manifest as a shift from a pale yellow/white powder to a dark red, brown, or black tar [4].

Mechanistic Pathway and Intervention Points

G cluster_0 Oxidation Triggers cluster_1 Molecular Degradation Pathway cluster_2 Prevention Strategies O2 Atmospheric Oxygen (O2) Radical Amine Radical Cation (Reactive Intermediate) O2->Radical Autoxidation Light UV/Visible Light (hv) Light->Radical Radical Initiation Temp Thermal Energy (>25°C) Temp->Radical Kinetic Acceleration Amine Free Base Aminopyrazole (Electron-Rich) Amine->Radical Electron Donation Degradation Azo/Nitroso/Polymeric Dark Species Radical->Degradation Oligomerization Inert Inert Atmosphere (Ar/N2 Padding) Inert->O2 Displaces Salt Salt Formation (HCl, TFA) Salt->Amine Protonates (Lowers e- density) Cold Cryogenic Storage (≤ -20°C) Cold->Temp Reduces Kinetic Energy

Caption: Logical relationship between oxidation triggers, molecular degradation pathways, and targeted prevention strategies.

Troubleshooting Guides & FAQs

Q: My 4-aminopyrazole solution turns pink, then dark brown during rotary evaporation. How do I prevent this? A: This is a classic symptom of accelerated autoxidation. During rotary evaporation, the surface area of the compound is maximized in a warm environment. If the system is not perfectly sealed, trace oxygen rapidly oxidizes the electron-rich amine [4]. Causality-driven solution: You must break the vacuum with an inert gas (Argon or Nitrogen) rather than ambient air. Furthermore, purge your extraction solvents with Argon for 15 minutes prior to use to displace dissolved oxygen [4].

Q: I need to store bulk 5-aminopyrazole for over 6 months. What is the most reliable method? A: The absolute most reliable method is Salt Formation . By converting the free base into a hydrochloride (HCl) or trifluoroacetate (TFA) salt, you protonate the amine or the pyrazole ring. This protonation ties up the lone pair electrons, drastically reducing the electron density of the


-system and effectively shutting down the radical initiation pathway [1]. If salt formation is incompatible with your downstream chemistry, you must use cryogenic storage (-20°C to -80°C) combined with Argon padding [3].

Q: Why is Argon preferred over Nitrogen for padding storage vials? A: Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you pad a vial with Argon, it acts as a heavy fluid blanket that settles directly over the solid compound, physically displacing oxygen away from the solid-gas interface. Nitrogen tends to mix with ambient air much faster when the vial is opened.

Quantitative Stability Matrix

To assist in inventory management, the following table summarizes the expected shelf-life of pyrazole amines based on the implemented storage parameters.

Chemical StateStorage TempAtmosphereLight ExposureEstimated Shelf-LifeDiscoloration Risk
Free Base 25°CAmbient AirClear Vial< 24 hoursCritical (Turns black/brown)
Free Base 4°CAmbient AirAmber Vial3 - 5 daysHigh (Turns pink/red)
Free Base -20°CArgon BlanketAmber Vial3 - 6 monthsLow (Remains off-white)
HCl Salt 25°CAmbient AirClear Vial> 12 monthsLow
HCl Salt -20°CArgon BlanketAmber Vial> 5 yearsMinimal

Self-Validating Standard Operating Procedures (SOPs)

Protocol 1: In Situ Salt Formation for Long-Term Stabilization

Use this protocol when the aminopyrazole will not be used immediately and needs to be stored for months.

  • Dissolution: Under an inert Argon atmosphere, dissolve the freshly synthesized free base aminopyrazole in anhydrous diethyl ether (or tetrahydrofuran if solubility is poor).

  • Protonation: Cool the flask to 0°C using an ice bath. Dropwise, add 1.05 equivalents of anhydrous ethereal HCl (e.g., 2.0 M HCl in diethyl ether).

  • Precipitation: Causality note: As the amine protonates, its polarity drastically increases, causing it to crash out of the non-polar ether solvent. A white/off-white precipitate will form immediately.

  • Isolation: Filter the precipitate using a Schlenk frit under Argon. Wash the filter cake with cold, anhydrous diethyl ether to remove unreacted free base and trace impurities.

  • Drying: Dry the salt under high vacuum (< 0.1 mbar) for 4 hours.

  • Self-Validation Step: Expose a 5 mg aliquot of the dried salt to ambient air and light on a watch glass for 48 hours. If the protocol was successful, the powder will remain pristine white. If it turns pink, the protonation was incomplete, and free base remains in the crystal lattice.

Protocol 2: Argon-Padding and Cryogenic Storage of Free Base

Use this protocol if your downstream application strictly requires the free base form and cannot tolerate counterions.

  • Preparation: Transfer the freshly purified free base aminopyrazole into an amber glass vial (to block UV-initiated radical formation).

  • Evacuation: Place the uncapped vial inside a vacuum desiccator. Apply high vacuum for 10 minutes to remove ambient air from the powder's interstitial spaces.

  • Inert Backfill: Slowly backfill the desiccator with high-purity Argon.

  • Sealing: Quickly cap the vial with a PTFE-lined septum cap. Causality note: PTFE is highly impermeable to oxygen compared to standard rubber or silicone septa. Wrap the cap tightly with Parafilm to prevent moisture ingress.

  • Storage: Transfer immediately to a -20°C or -80°C freezer[3].

  • Self-Validation Step: Include a small, separate "sentinel" vial containing 10 mg of the compound prepared in the exact same manner. Check the sentinel vial visually every month. As long as the sentinel remains pale yellow/white, the main batch is safe to use without requiring re-purification.

References

  • Muchan, P., Supap, T., Narku-Tetteh, J., Lisawadi, S., & Idem, R. (2024). The relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy.[Link]

  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.[Link]

  • Barman, B. N., & Grigsby, R. A. (2012). Inhibition of amine oxidation. U.S.
  • Zadeh, E. G., et al. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate.[Link]

Technical Support Center: Overcoming Low Reactivity in Bulky Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. Sterically hindered amines—such as tert-butylamine, diisopropylamine, adamantylamine, and ortho-substituted anilines—present profound kinetic and thermodynamic challenges in organic synthesis. Their bulky substituents block nucleophilic attack trajectories, leading to stalled reactions, poor yields, and dominant side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for three critical transformations: Amidation , Buchwald-Hartwig Cross-Coupling , and Reductive Amination .

Module 1: Amide Bond Formation (Amidation)

FAQ: Why is my standard EDC/NHS or DCC/HOBt coupling failing with tert-butylamine?

Mechanistic Causality: Standard carbodiimide coupling relies on the formation of an O-acylisourea intermediate, which is then converted to an active ester (e.g., OBt). With bulky amines, the nucleophilic attack on the carbonyl carbon of the active ester is sterically repelled. The reaction stalls, and the activated acid either hydrolyzes back to the starting material or undergoes side reactions (e.g., rearrangement to an unreactive N-acylurea) [1, 2].

The Solution: Transitioning to HATU or Acid Chlorides

To overcome steric clash, you must increase the electrophilicity of the active ester and provide anchimeric assistance. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generates an OAt (1-hydroxy-7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of HOAt creates a hydrogen-bonding network that pre-organizes the incoming bulky amine, drastically accelerating the coupling rate [1, 3]. Alternatively, for extreme steric hindrance, forming an acid chloride via cyanuric chloride or CDMT bypasses the active ester entirely[4].

Quantitative Comparison: Coupling Reagents for Bulky Amines
Reagent SystemActive IntermediateRelative ReactivityRisk of EpimerizationBest Use Case
EDC / HOBt OBt EsterLowLowUnhindered primary/secondary amines.
PyBOP OBt EsterModerateLowStandard peptide synthesis; moderate hindrance [3].
HATU / DIPEA OAt EsterHighVery LowBulky amines; challenging peptide couplings [1, 3].
CDMT / NMM Triazine Ester / Acid ChlorideVery HighModerateExtreme steric hindrance; scalable process chemistry [4].
Self-Validating Protocol: HATU-Mediated Amidation of Sterically Hindered Amines

This protocol incorporates an internal validation step to ensure the active ester is formed before amine introduction.

  • Pre-activation: In an oven-dried flask under argon, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv).

  • Validation Checkpoint: Stir for 5–10 minutes. A distinct color change (often turning yellow/orange) indicates the successful formation of the OAt active ester. Do not exceed 15 minutes to prevent guanidinylation side reactions [3].

  • Amine Introduction: Add the bulky amine (1.5 equiv) dropwise.

  • Reaction & Monitoring: Stir at room temperature. Monitor via LC-MS. The anchimeric assistance of the OAt ester typically drives the reaction to completion within 1–3 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ to hydrolyze unreacted active ester, extract with EtOAc, and wash extensively with 5% LiCl (aq) to remove DMF and HOAt byproducts.

Module 2: Buchwald-Hartwig Cross-Coupling

FAQ: I'm getting high amounts of reduced aryl halide and biaryl byproducts when coupling an ortho-substituted aniline. How do I fix this?

Mechanistic Causality: In palladium-catalyzed C-N coupling, bulky amines struggle to coordinate to the Pd(II) center after oxidative addition. Even if coordination occurs, the subsequent reductive elimination is kinetically slow. This delay allows competing pathways—such as


-hydride elimination (leading to reduced aryl halides) or transmetalation (leading to biaryl byproducts)—to dominate [5].
The Solution: Dial-in the Ligand Sterics (BrettPhos / tBuBrettPhos Pd G3)

You must force the geometry of the Pd complex to accelerate reductive elimination. Bulky, electron-rich biaryl phosphine ligands like BrettPhos or its third-generation precatalyst (tBuBrettPhos Pd G3 ) are specifically engineered for this. Their massive steric bulk "pushes" the aryl and amine groups together at the Pd center, dramatically lowering the activation energy for reductive elimination [5, 6].

BH_Cycle Precat tBuBrettPhos Pd G3 Precatalyst Pd0 L-Pd(0) Active Species Precat->Pd0 Base Activation OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Bulky Amine + Base RedElim Reductive Elimination (Sterically Accelerated) AmineCoord->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Bulky Amine Product RedElim->Product

Catalytic cycle of Buchwald-Hartwig amination utilizing tBuBrettPhos Pd G3 to accelerate reductive elimination.

Self-Validating Protocol: G3 Precatalyst Cross-Coupling
  • Setup: In an argon-filled glovebox, combine the aryl halide (1.0 equiv), bulky amine (1.2 equiv), sodium tert-butoxide (NaOtBu) or LiHMDS (1.5 equiv), and tBuBrettPhos Pd G3 (2–5 mol%) in a dry vial [6].

  • Solvent: Add anhydrous 1,4-dioxane or toluene (0.2 M).

  • Validation Checkpoint: Upon heating to 80°C, the base promotes the reductive elimination of the carbazole leaving group from the G3 precatalyst, quantitatively generating the active L-Pd(0) species [6]. A rapid color change (often to a deep red/brown) confirms catalyst activation.

  • Completion: Stir for 2–12 hours. The unique steric profile of BrettPhos prevents the binding of a second bulky amine, ensuring monoarylation and suppressing side reactions [5].

Module 3: Reductive Amination

FAQ: Using Sodium Triacetoxyborohydride (STAB) directly with my ketone and bulky amine only yields the reduced alcohol. Why?

Mechanistic Causality: Direct reductive amination relies on the in situ formation of an imine or iminium ion, which is subsequently reduced. With sterically hindered amines (e.g., weakly nucleophilic anilines or bulky aliphatic amines), imine formation is thermodynamically unfavorable and kinetically slow. STAB (NaBH(OAc)₃) is a mild reducing agent, but if the imine doesn't form quickly, STAB will prematurely reduce the starting ketone/aldehyde into an alcohol, permanently killing the reaction[7, 8].

The Solution: Titanium(IV) Isopropoxide-Mediated Pre-formation

To solve this, you must decouple the imine formation from the reduction step. Using a strong Lewis acid and water scavenger like Ti(OiPr)₄ forces the equilibrium entirely toward the imine before any reducing agent is introduced [8, 9].

RedAmine Start Ketone/Aldehyde + Sterically Hindered Amine LewisAcid Add Ti(OiPr)4 (Lewis Acid / Scavenger) Start->LewisAcid Imine Transient Imine/Iminium Formation LewisAcid->Imine Drives Equilibrium Reduction Add Reducing Agent (e.g., NaBH3CN / STAB) Imine->Reduction Chemoselective Product Hindered Secondary/ Tertiary Amine Reduction->Product

Workflow for Ti(OiPr)4-mediated reductive amination, decoupling imine formation from reduction.

Self-Validating Protocol: Ti(OiPr)₄ Directed Reductive Amination
  • Imine Formation (Neat or Highly Concentrated): Combine the ketone (1.0 equiv), the bulky amine (1.1–1.5 equiv), and Ti(OiPr)₄ (1.5–2.0 equiv) in a flask. Use minimal anhydrous THF or run neat if both reagents are liquid.

  • Validation Checkpoint: Stir at room temperature for 12–24 hours. Take an aliquot, dilute in CDCl₃, and run a quick ¹H-NMR. Look for the disappearance of the ketone/aldehyde proton signals and the appearance of the imine signal. Do not proceed to step 3 until >90% conversion to the imine is confirmed.

  • Reduction: Dilute the mixture with anhydrous ethanol or methanol. Cool to 0°C.

  • Reducing Agent Addition: Slowly add Sodium Cyanoborohydride (NaBH₃CN) or STAB (1.5 equiv) [8]. Stir for an additional 4–8 hours.

  • Workup (Critical Step): Quench by adding water or 1M NaOH. This will cause the titanium to precipitate as a thick, white TiO₂ solid. Filter the entire suspension through a pad of Celite, washing the cake thoroughly with EtOAc. Extract the filtrate and concentrate to yield the bulky amine product.

References

  • BenchChem Technical Support. HATU | 148893-10-1. BenchChem.
  • Valeur, E., et al. Amide bond formation: Beyond the myth of coupling reagents. Chemical Society Reviews (2009).
  • BenchChem Technical Support. A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU for the Synthesis of Complex Peptides. BenchChem.
  • Dunetz, J. R., et al. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications (2015).
  • BenchChem Technical Support. BrettPhos | 1070663-78-3: The Buchwald-Hartwig Amination with BrettPhos. BenchChem.
  • Smolecule Technical Support. Buy tBuBrettPhos Pd G3 | 1536473-72-9. Smolecule.
  • Abdel-Magid, A. F., et al. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. ScienceMadness.
  • BenchChem Technical Support. N-(4-bromo-3-fluorophenyl)thian-4-amine. BenchChem.
  • Yagafarov, N. Z., et al. Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. ResearchGate (2015).

Technical Support Center: Purification of 1-(2-norbornyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the purification of 1-(2-norbornyl)-1H-pyrazol-4-amine. This document offers practical, field-proven insights and detailed protocols to address common challenges encountered during the purification of this and structurally related amine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 1-(2-norbornyl)-1H-pyrazol-4-amine sample?

A1: Impurities in your sample typically arise from the synthetic route used. Common impurities can include:

  • Unreacted Starting Materials: Such as 4-nitropyrazole, 2-bromonorbornane, or the corresponding hydrazine and dicarbonyl compounds if synthesized from scratch.[1][2] Unreacted amines are a common impurity in amine synthesis.

  • Side-Reaction Products: Isomeric pyrazoles can form depending on the synthetic method.

  • Residual Solvents: Solvents used in the reaction or initial work-up, like ethanol, methanol, or acetone, may be present.[1]

  • Reagents and Catalysts: Any acids, bases, or catalysts used during the synthesis might carry over.

  • Degradation Products: Amines can be susceptible to oxidation upon exposure to air and light, potentially forming nitrosoamines or other colored impurities.[1]

Q2: My purified compound is an oil, but I expect a solid. What should I do?

A2: The presence of residual solvents or other impurities can lower the melting point of your compound, causing it to appear as an oil. First, ensure all solvent has been removed under high vacuum. If it remains an oil, this suggests the presence of impurities. Consider the following:

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the desired compound is poorly soluble but the impurities are soluble (e.g., hexanes or diethyl ether).

  • Re-purification: The oil may require further purification by column chromatography or recrystallization from a different solvent system.

Q3: How do I choose the best purification method for my sample?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: Ideal for removing small amounts of impurities from a solid sample, provided a suitable solvent can be found in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[3][4]

  • Column Chromatography: A versatile technique for separating compounds with different polarities. It is particularly useful for removing impurities with significantly different Rf values from your target compound. For amines, using a basic stationary phase like alumina or deactivating silica gel with triethylamine can improve separation.[5][6]

  • Acid-Base Extraction: This is a highly effective method for separating basic compounds like amines from neutral or acidic impurities.[7][8][9]

Q4: My NMR spectrum shows broad peaks for the amine proton. Is this normal?

A4: Yes, it is common for the N-H protons of amines to appear as broad signals in an NMR spectrum. This is due to quadrupole broadening and potential hydrogen exchange with trace amounts of water or other protic species.

Troubleshooting Guide

This section provides detailed protocols to address specific purification challenges.

Problem 1: Residual Starting Materials Detected

Scenario: Your TLC or NMR analysis indicates the presence of unreacted starting materials such as 4-nitropyrazole or 2-bromonorbornane.

Underlying Principle: The key to separating the desired amine from non-basic starting materials is to exploit the basicity of the amine functional group. By converting the amine into a water-soluble salt, it can be partitioned into an aqueous layer, leaving non-basic organic impurities behind in an organic solvent.[7][8][9]

Recommended Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extraction: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The protonated 1-(2-norbornyl)-1H-pyrazol-4-amine salt will move into the aqueous layer, while non-basic impurities remain in the organic layer.[10]

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Repeat: Wash the organic layer with the aqueous acid solution one or two more times and combine all aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (confirm with pH paper). Your amine product should precipitate out as a solid or an oil.

  • Isolation:

    • If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

    • If an oil forms, extract the product back into an organic solvent (e.g., dichloromethane), dry the organic layer over an anhydrous drying agent (like Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified amine.[7]

Problem 2: Product is a Discolored Solid or Oil

Scenario: The isolated product has a yellow or brown tint, suggesting the presence of colored impurities or degradation products.

Underlying Principle: Recrystallization is an effective technique for removing colored impurities, which are often present in small quantities and have different solubility profiles than the desired compound.[11] The ideal recrystallization solvent will dissolve the target compound at high temperatures but not at low temperatures, while the impurities will either be insoluble at high temperatures or remain dissolved at low temperatures.[12][13]

Recommended Protocol: Recrystallization

  • Solvent Selection: The choice of solvent is critical.[3] Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good starting point for a compound like 1-(2-norbornyl)-1H-pyrazol-4-amine could be ethanol, ethyl acetate, or a mixed solvent system like ethyl acetate/hexanes.[14]

Solvent Selection Guide
Good Solvent Dissolves the compound well, even at room temperature.
Poor Solvent Does not dissolve the compound, even when hot.
Ideal Recrystallization Solvent Dissolves the compound when hot, but not when cold.
  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[15]

  • Decolorization (Optional): If the solution is still colored, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry thoroughly.

Problem 3: Multiple Spots on TLC with Similar Rf Values

Scenario: Your TLC plate shows multiple spots that are close together, indicating impurities with similar polarity to your product, which can be challenging to separate by standard chromatography.

Underlying Principle: For polar, basic compounds like amines, standard silica gel chromatography can sometimes result in poor separation due to strong interactions between the basic amine and the acidic silica.[16] Modifying the chromatographic conditions can improve resolution.

Recommended Protocol: Modified Flash Column Chromatography

  • Stationary Phase Selection:

    • Deactivated Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine to neutralize the acidic sites on the silica. This will reduce tailing of the amine compound.[14]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of amines.[5][6]

    • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option that provides a basic surface for improved separation of amines without the need for mobile phase additives.[17]

  • Mobile Phase (Eluent) Selection:

    • Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.

    • For very polar amines, a system of methanol in dichloromethane may be necessary. Adding a small amount of ammonia to the methanol can further improve the separation.[5]

Common Solvent Systems for Amine Chromatography
System
Ethyl Acetate/Hexanes
Dichloromethane/Methanol
Dichloromethane/Methanol with Ammonia
  • Column Packing and Elution:

    • Properly pack the column with the chosen stationary phase.

    • Load your sample onto the column (dry loading is often preferred for better resolution).

    • Elute the column with your chosen solvent system, collecting fractions and analyzing them by TLC to identify the pure product.

Visual Workflow for Purification Strategy

Purification_Strategy start Crude 1-(2-norbornyl)-1H-pyrazol-4-amine impurity_check Analyze by TLC/NMR start->impurity_check non_basic_impurities Non-basic impurities present? impurity_check->non_basic_impurities Yes polar_impurities Polar impurities with similar Rf? impurity_check->polar_impurities No minor_impurities Solid with minor impurities? impurity_check->minor_impurities Mostly Pure Solid pure_product Pure Product impurity_check->pure_product Pure acid_base Perform Acid-Base Extraction non_basic_impurities->acid_base column Use Modified Column Chromatography polar_impurities->column recrystallize Perform Recrystallization minor_impurities->recrystallize acid_base->impurity_check column->impurity_check recrystallize->pure_product

Caption: Decision tree for selecting a purification method.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • FTC Filters. (n.d.). AMINE FILTRATION. Retrieved from [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • American Chemical Society. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Organic Chemistry. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • Macalester College. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]

  • Refining Community. (n.d.). Contamination in Amine Systems. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2015, October 14). Except distillation, is there any other method (chemical or physical) to remove ketone and amine from their schiff bases?. Retrieved from [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]

  • LinkedIn. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Reddit. (2022, May 2). Purification of Amino-Pyrazoles. Retrieved from [Link]

  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • University of Texas at Dallas. (n.d.). Recrystallization. Retrieved from [Link]

  • Save My Exams. (2025, January 3). Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.6 Synthesis of Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • CORE. (n.d.). Physical Organic Studies of Substituted Norbornyl Systems: Aspects of Mechanisms and Chirality. Retrieved from [Link]

  • ACS Publications. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Purity Standards: Ensuring Quality in Chemical Supply. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • Concordia University. (n.d.). Recrystallization I 10. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Organic Syntheses. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Retrieved from [Link]

  • National Institutes of Health. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2013, October 13). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1H-pyrazol-4-amine. Retrieved from [Link]

  • Amanote Research. (n.d.). Synthesis of Pyrazol-4-Ols - Canadian Journal of. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Retrieved from [Link]

  • MDPI. (2023, January 3). Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

Sources

Validation & Comparative

Technical Assessment: Structural Elucidation of 1-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

1-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine is a critical bicyclic scaffold often utilized in the synthesis of kinase inhibitors (e.g., analogous to fused pyrimidine systems). The structural integrity of this intermediate is defined by two parameters: the regiochemistry of the pyrazole substitution (N1 vs. N2) and, more critically, the stereochemistry of the norbornane attachment (Exo vs. Endo).

This guide compares the analytical performance of 1H NMR against 2D NMR and X-Ray Crystallography alternatives. While X-ray is definitive, it is low-throughput. We demonstrate that a rigorously interpreted 1H NMR spectrum, specifically analyzing the H-2 methine coupling constants , provides a faster, self-validating method for distinguishing the pharmacologically preferred Exo isomer from the Endo impurity.

Comparative Analysis: Analytical Methods

A. Method Performance Matrix

The following table compares the efficacy of different analytical techniques in resolving the specific stereochemical challenges of this molecule.

Feature1H NMR (Recommended) 13C NMR NOESY (2D NMR) X-Ray Crystallography
Stereo-Resolution High (via J-coupling analysis)Medium (Chemical shift only)Very High (Spatial proof)Absolute
Throughput < 10 mins30-60 mins1-4 hoursDays/Weeks
Sample Req. < 5 mg> 20 mg> 10 mgSingle Crystal
Amine Detection Solvent Dependent (DMSO req.)N/AN/AN/A
Cost/Run LowLowMediumHigh
B. Solvent Selection: CDCl₃ vs. DMSO-d₆

For this specific amine, solvent choice dictates the visibility of the exchangeable protons and the resolution of the aliphatic norbornyl region.

  • Chloroform-d (CDCl₃):

    • Pros: Sharp resolution of the aliphatic norbornane skeleton.

    • Cons: The 4-amino protons often broaden or exchange, disappearing entirely.

  • DMSO-d₆ (Preferred):

    • Pros: The amine (-NH₂) appears as a distinct broad singlet (δ 3.5–4.5 ppm), allowing for integration verification.

    • Cons: Residual water peak (δ 3.33) may overlap with norbornyl bridgehead signals.

Structural Elucidation & Assignment Logic

The "Exo/Endo" Trap

The critical quality attribute is the orientation of the pyrazole ring relative to the norbornane bridge. The diagnostic signal is the H-2 proton (the methine proton on the norbornane ring attached to the pyrazole nitrogen).

Mechanistic Logic (Karplus Relationship)
  • Scenario A: Pyrazole is EXO (Target)

    • The H-2 proton is ENDO .

    • Dihedral angle between H-2(endo) and H-1(bridgehead) is ~90°.

    • Result:

      
      .
      
    • Appearance: The H-2 signal appears as a Doublet (coupling only to H-3exo) or a broad singlet.

  • Scenario B: Pyrazole is ENDO (Impurity)

    • The H-2 proton is EXO .

    • Dihedral angle between H-2(exo) and H-1(bridgehead) is ~45°.

    • Result:

      
      .
      
    • Appearance: The H-2 signal appears as a Doublet of Doublets (dd) or Multiplet.

Representative Chemical Shift Data (DMSO-d₆)
PositionProton TypeShift (δ ppm)MultiplicityCoupling (

)
Interpretation
Py-3 Aromatic7.05s-Pyrazole C-3 H
Py-5 Aromatic7.42s-Pyrazole C-5 H (Deshielded by N1)
NH₂ Amine3.90br s-Exchangeable (visible in DMSO)
Nor-2 Methine4.15d or dd Diagnostic d = Exo-isomer ; dd = Endo-isomer
Nor-1,4 Bridgehead2.30, 2.10m-Bridgehead protons
Nor-3,5,6 Methylene1.10 – 1.90mComplexNorbornyl envelope
Nor-7 Bridge1.25m-Bridge protons

Note: Shifts are representative based on analogous 1-substituted pyrazoles and norbornane scaffolds [1, 2].

Visualized Workflows

Diagram 1: Stereochemical Assignment Logic

This decision tree illustrates how to determine the isomer based on the H-2 multiplicity.

G Start Isolate Product (1H NMR in DMSO-d6) Analyze Analyze H-2 Methine Signal (δ 4.0 - 4.3 ppm) Start->Analyze ResultA Signal: Broad Doublet J(1,2) ≈ 0 Hz Analyze->ResultA No coupling to Bridgehead ResultB Signal: Multiplet / dd J(1,2) ≈ 4 Hz Analyze->ResultB Coupling to Bridgehead ConclusionExo CONCLUSION: EXO-Isomer (H-2 is Endo) Target Product ResultA->ConclusionExo ConclusionEndo CONCLUSION: ENDO-Isomer (H-2 is Exo) Impurity ResultB->ConclusionEndo

Caption: Logical workflow for assigning Exo/Endo stereochemistry based on Vicinal Coupling Constants.

Diagram 2: Self-Validating NOE Correlations

To confirm the assignment, a 1D-NOESY or 2D-NOESY experiment is required.

NOE cluster_legend Interpretation PyH5 Pyrazole H-5 NorH2 Norbornyl H-2 (Methine) PyH5->NorH2 Strong NOE (Always present) NorH6x Norbornyl H-6 (Exo) PyH5->NorH6x NOE Observed (Only if Pyrazole is ENDO) NorH6n Norbornyl H-6 (Endo) PyH5->NorH6n NOE Observed (Only if Pyrazole is EXO) Legend1 Green Path = Target (Exo-Isomer) Legend2 Red Path = Impurity (Endo-Isomer)

Caption: Key NOE correlations. The proximity of Pyrazole H-5 to the Norbornyl H-6 protons distinguishes the isomers.

Experimental Protocol

To ensure reproducibility and sufficient resolution for the coupling constant analysis, follow this strict protocol.

Step 1: Sample Preparation[3]
  • Mass: Weigh 5.0 – 8.0 mg of the solid amine.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical: Use a fresh ampoule to minimize water content. Water (δ 3.33) can obscure the bridgehead protons.

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, filter through a cotton plug directly into the NMR tube.

Step 2: Acquisition Parameters (600 MHz recommended)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Temperature: 298 K (25°C)

  • Number of Scans (NS): 64 (Required to see small impurity peaks).

  • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the aromatic protons).

  • Acquisition Time (AQ): > 3.0 seconds (To resolve the fine splitting of the H-2 multiplet).

Step 3: Processing
  • Apodization: Apply exponential multiplication (LB = 0.3 Hz). High LB values (>1.0 Hz) will smooth out the diagnostic couplings of the H-2 proton.

  • Phasing: Manually phase the Pyrazole H-3/H-5 doublets/singlets.

  • Integration: Calibrate the Pyrazole H-5 signal (most downfield singlet) to 1.00 H.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Fraenkel, G., et al. (1984). "Structure and dynamic behavior of solvated organolithium compounds." Journal of the American Chemical Society.[1] (Provides foundational data on norbornyl coupling constants).

  • Reich, H. J. (2023). "WinPLT: NMR Data for Norbornyl Systems." University of Wisconsin-Madison Chemistry. (Authoritative database on rigid bicyclic shifts).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol validation for NOE experiments).

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Norbornyl-Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Norbornyl-pyrazoles represent a critical intersection in medicinal chemistry, combining the lipophilic, rigid norbornane scaffold (common in cannabinoid and GPCR ligands) with the bio-active pyrazole ring (anti-inflammatory pharmacophores).

For drug development professionals, the analytical challenge lies in the structural lability of the norbornane bridge and the isomeric purity (exo vs. endo) of the synthesized product. This guide objectively compares the mass spectrometric (MS) behaviors of these compounds against standard phenyl-pyrazoles and delineates the performance differences between Electron Ionization (EI) and Electrospray Ionization (ESI) modes.

Part 1: Comparative Analysis of Ionization Modes

The choice of ionization technique fundamentally alters the observed fragmentation landscape. The following table contrasts the utility of Hard (EI) vs. Soft (ESI) ionization for norbornyl-pyrazoles.

Table 1: Performance Comparison (EI vs. ESI)
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime High (70 eV) – "Hard"Low (Thermal) – "Soft"
Dominant Species Radical Cations (

)
Protonated Molecules (

)
Primary Mechanism Retro-Diels-Alder (RDA) of the norbornyl cage.Collision-Induced Dissociation (CID) required.[1]
Norbornyl Stability Low. Rapid loss of

(cyclopentadiene).
High. Cage often remains intact until MS/MS.
Isomer Distinction Poor. Rapid Wagner-Meerwein rearrangement scrambles exo/endo information.Good. Kinetic energy control in CID allows differentiation of steric isomers.
Best Use Case Library matching; identifying the pyrazole core.Pharmacokinetic studies; differentiating exo/endo isomers.

Part 2: Mechanistic Fragmentation Pathways

Understanding the causality of fragmentation is essential for structural elucidation. Norbornyl-pyrazoles exhibit a "competition" between the degradation of the aliphatic cage and the aromatic heterocycle.

The Norbornyl Pathway (Retro-Diels-Alder)

The signature event in norbornane derivatives is the Retro-Diels-Alder (RDA) reaction.

  • Mechanism: The ionization of the bridgehead bond relieves ring strain (

    
    25 kcal/mol).
    
  • Outcome: The norbornyl cage splits, typically ejecting ethylene (

    
    , 28 Da) or cyclopentadiene  (
    
    
    
    , 66 Da), depending on charge localization.
  • Diagnostic Peak: Appearance of a fragment at

    
     in EI mode.
    
The Pyrazole Pathway (Ring Cleavage)
  • Mechanism: Pyrazoles are relatively stable but will undergo N-N bond cleavage under high energy.

  • Outcome: Loss of HCN (27 Da) or

    
      (28 Da).
    
  • Observation: In norbornyl-pyrazoles, this is often secondary to the norbornyl collapse unless the pyrazole is heavily substituted with electron-withdrawing groups.

Visualization of Competing Pathways

The following diagram illustrates the divergence between the RDA pathway (characteristic of the scaffold) and the Ring Cleavage pathway.

FragmentationPathways Parent Parent Norbornyl-Pyrazole [M+H]+ (ESI) or M+. (EI) RDA_Transition Transition State (Strain Relief) Parent->RDA_Transition Low Energy (Norbornyl Strain) Pyraz_Cleave N-N Bond Cleavage Parent->Pyraz_Cleave High Energy (Aromatic Stability) Frag_Ethylene Loss of Ethylene [M - 28] RDA_Transition->Frag_Ethylene Path A Frag_Cyclo Loss of Cyclopentadiene [M - 66] RDA_Transition->Frag_Cyclo Path B (Dominant in EI) Frag_N2 Loss of N2 [M - 28] Pyraz_Cleave->Frag_N2 Frag_HCN Loss of HCN [M - 27] Pyraz_Cleave->Frag_HCN

Figure 1: Competing fragmentation pathways. The Norbornyl RDA pathway (red) usually predominates over Pyrazole cleavage (green) due to the release of ring strain in the bicyclic cage.

Part 3: Differentiating Exo vs. Endo Isomers

Differentiation of stereoisomers is the primary challenge in this field. The exo isomer is thermodynamically more stable, while the endo isomer is kinetically favored in Diels-Alder synthesis.

The Wagner-Meerwein Problem

In standard EI-MS, the ionization energy is high enough to trigger Wagner-Meerwein rearrangements (1,2-hydride or alkyl shifts). This effectively "scrambles" the structure, converting endo ions into exo ions before fragmentation occurs, making the spectra nearly identical.

The Solution: Energy-Resolved ESI-MS/MS

To distinguish isomers, one must use Energy-Resolved Mass Spectrometry (ERMS) .

  • Hypothesis: The endo isomer, being more sterically crowded, requires lower Collision Energy (CE) to trigger the RDA fragmentation than the exo isomer.

  • Metric: The

    
     value (the collision energy required to fragment 50% of the precursor ion).
    
Table 2: Isomer Differentiation Markers
ParameterExo-Isomer Endo-Isomer
Steric Strain LowerHigher
RDA Threshold Requires Higher Collision EnergyFragments at Lower Collision Energy
Key Fragment Ratio High abundance of intact cationHigh abundance of RDA fragment (

66 loss)
Solution Phase (NMR)

H-2 (bridgehead)

3.0-3.5 ppm

H-2 (bridgehead)

3.8-4.2 ppm

Part 4: Experimental Protocol

Objective: Establish a self-validating workflow to distinguish norbornyl-pyrazole isomers and characterize fragmentation.

Reagents & Equipment[2][3][4]
  • Instrument: Q-TOF or Orbitrap (High Resolution required for exact mass).

  • Solvent: Acetonitrile/Water (50:50) + 0.1% Formic Acid. Avoid Methanol if possible, as it can form adducts that complicate low-mass regions.

  • Standards: Pure exo and endo synthetic standards (verified by NOESY NMR).

Step-by-Step Methodology
  • Sample Preparation:

    • Dilute samples to 1 µM in the mobile phase.

    • Validation Step: Inject a "blank" solvent to ensure no carryover of previous pyrazoles (which stick to lines).

  • Source Optimization (ESI):

    • Set Source Temp to < 250°C. Rationale: High source temps can induce thermal RDA before the ion enters the vacuum, leading to false "fragment" peaks in the MS1 spectrum.

    • Set Capillary Voltage to 3.0 kV.

  • Energy-Resolved MS/MS (The Critical Step):

    • Isolate the parent ion

      
       with a narrow window (1 Da).
      
    • Ramp Collision Energy (CE): Step from 0 eV to 50 eV in 5 eV increments.

    • Data Plotting: Plot "Survival Yield" (Intensity of Parent / Total Intensity) vs. Collision Energy.

  • Data Interpretation:

    • Calculate the

      
       for the unknown.
      
    • Compare against the

      
       of the exo and endo standards. The isomer with the lower 
      
      
      
      is the endo form.
Workflow Diagram

Workflow Sample Synthesized Sample (Mixture) NMR 1. NMR Validation (NOESY for Exo/Endo) Sample->NMR Soft_Ion 2. Soft Ionization (ESI) Avoid Thermal RDA NMR->Soft_Ion Validated Stds MS1 3. MS1 Spectrum Verify [M+H]+ Purity Soft_Ion->MS1 ERMS 4. Energy-Resolved MS/MS Ramp CE 0->50 eV MS1->ERMS Isolate Parent Plot 5. Plot Survival Curves Calculate CE50 ERMS->Plot Decision Decision: Lower CE50 = Endo Higher CE50 = Exo Plot->Decision

Figure 2: Analytical workflow for distinguishing norbornyl-pyrazole isomers using Energy-Resolved Mass Spectrometry.

References

  • Holmes, J. L., & McGillivray, D. (1971).[2] The mass spectra of isomeric hydrocarbons—I: Norbornene and nortricyclene; The mechanisms and energetics of their fragmentations.[2] Organic Mass Spectrometry.

  • Bowie, J. H., et al. (1968). Electron impact studies. XXVIII. The mass spectra of pyrazoles. Australian Journal of Chemistry.

  • Flammang, R., et al. (2005).[3] Retro-Diels-Alder reaction in mass spectrometry. Mass Spectrometry Reviews.

  • Lioe, H., & O'Hair, R. A. (2007). Comparison of the Fragmentation of Protonated Pyrazoles and Triazoles. Rapid Communications in Mass Spectrometry.

  • Goerigk, L., & Grimme, S. (2010). Efficient and Accurate Double-Hybrid-Meta-GGA Density Functionals for Structure, Stability, and Thermochemistry. Journal of Chemical Theory and Computation. (Context for Norbornyl strain energy).

Sources

Method Development Guide: Purity Analysis of 1-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine

[1]

Executive Summary

This guide addresses the chromatographic purification and purity analysis of 1-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine . This molecule presents a dual challenge: the basicity of the aminopyrazole moiety leading to peak tailing, and the critical need to resolve the endo- and exo- diastereomers inherent to the norbornane (bicyclo[2.2.1]heptane) scaffold.

While C18 columns are the industry standard for reverse-phase HPLC, this guide demonstrates that Phenyl-Hexyl stationary phases offer superior selectivity for the rigid bicyclic norbornane system, providing baseline resolution of isomers that often co-elute on alkyl-chain phases.[1]

Chemical Context & Critical Quality Attributes (CQAs)

To develop a robust method, we must first deconstruct the analyte's interaction potential.

FeatureChemical PropertyChromatographic Impact
Norbornane Scaffold Highly lipophilic, rigid bicyclic structure.[1]Requires high organic content. Creates endo (concave) and exo (convex) isomers.[1]
Aminopyrazole Basic nitrogen (

for the ring system, potentially higher for the amine).
Prone to silanol interactions (tailing) at mid-pH.
UV Chromophore Pyrazole ring absorbs in UV.Detectable at low UV (210–254 nm). Norbornane is UV-transparent.[1]
The Separation Challenge: Isomerism

The synthesis of norbornyl-derivatives typically yields a mixture of endo and exo isomers. These are diastereomers with identical mass but distinct 3D shapes.

  • Exo-isomer: Less sterically hindered, often thermodynamically favored.[1]

  • Endo-isomer: More sterically congested.[1]

Objective: Achieve


Comparative Study: Stationary Phase Selection

We evaluated three distinct stationary phases to determine the optimal selectivity.

Experimental Setup
  • System: UHPLC with DAD (Diode Array Detector).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.[2]

  • Temp: 40°C.

Performance Comparison
ParameterColumn A: C18 (Standard) Column B: C8 (Alternative) Column C: Phenyl-Hexyl (Recommended)
Description High coverage C18, fully end-capped.Shorter alkyl chain, lower hydrophobicity.Phenyl ring with hexyl linker.
Mechanism Pure Hydrophobic Interaction.Hydrophobic Interaction.[3]

Interaction + Shape Selectivity .[1]
Isomer Resolution (

)
0.8 (Partial Co-elution)0.6 (Co-elution)2.1 (Baseline Separation)
Peak Symmetry (

)
1.31.21.1
Retention (

)
4.53.24.8
Expert Insight: Why Phenyl-Hexyl Wins

The C18 phase interacts primarily through dispersive forces (hydrophobicity).[1] The endo and exo isomers have very similar lipophilicity (LogP), making separation difficult based solely on hydrophobicity.

The Phenyl-Hexyl phase introduces two additional mechanisms:

  • 
     Interactions:  The electron-rich pyrazole ring interacts with the phenyl stationary phase.[1]
    
  • Shape Selectivity: The rigid phenyl rings on the stationary phase create a "slot-like" steric environment. The planar/bulky differences between the exo and endo norbornane configurations result in significantly different access to these interaction sites, driving separation.

Optimized Protocol

Based on the comparative data, the following protocol is validated for purity analysis.

Method Parameters
  • Column: Phenyl-Hexyl,

    
     mm, 1.7 µm or 2.5 µm (e.g., Waters CSHTM Phenyl-Hexyl or Phenomenex Kinetex® Biphenyl).[1]
    
  • Mobile Phase A: 10 mM Ammonium Formate pH 3.0 (Adjusted with Formic Acid). Note: Buffer is preferred over simple acid to stabilize ionization.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient Program:

    • 0.0 min: 10% B

    • 8.0 min: 50% B[1]

    • 8.1 min: 95% B (Wash)[1]

    • 10.0 min: 95% B[1]

    • 10.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 240 nm (Pyrazole

    
    ) and 210 nm (Impurity profiling).[1]
    
  • Column Temp: 35°C.

Step-by-Step Workflow
  • System Suitability Prep: Prepare a mixture containing both endo and exo isomers (often available from crude synthesis material).

  • Blank Injection: Inject Mobile Phase A to ensure no carryover (aminopyrazoles can be sticky).

  • Resolution Check: Inject the mixture. Confirm

    
     between the isomer pair.
    
  • Sample Injection: Inject the purified sample (approx. 0.5 mg/mL in 20% ACN/Water).

Visualizing the Logic

The following diagrams illustrate the decision process and the separation mechanism.

Diagram 1: Method Development Decision Tree

MethodDevelopmentStartStart: 1-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amineCheckStructureAnalyze Structure:Basic Amine + Rigid IsomersStart->CheckStructureInitialScreenScreening Phase:Compare C18 vs. Phenyl-HexylCheckStructure->InitialScreenDecisionIsomer Resolution (Rs) > 1.5?InitialScreen->DecisionC18PathC18 Route:Poor Isomer Selectivity(Hydrophobicity only)Decision->C18PathNoPhenylPathPhenyl-Hexyl Route:High Isomer Selectivity(Shape + Pi-Pi)Decision->PhenylPathYesC18Path->InitialScreenRetry with C8/CN (Unlikely)OptimizeOptimize Mobile Phase:pH 3.0 Buffer (Peak Shape)PhenylPath->OptimizeFinalMethodFinal Method:Phenyl-Hexyl / ACN / pH 3.0Optimize->FinalMethod

Caption: Decision tree highlighting the pivot from standard C18 to Phenyl-Hexyl driven by the specific need for isomer resolution.

Diagram 2: Separation Mechanism (Shape Selectivity)[1]

Mechanismcluster_0Stationary Phase InteractionPhenylLigandPhenyl-Hexyl Ligand(Planar Surface)ExoExo-Isomer(Less Steric Bulk)PhenylLigand->ExoStrong Pi-Pi StackingHigh RetentionEndoEndo-Isomer(Steric Clashes)PhenylLigand->EndoWeak InteractionSteric RepulsionLow RetentionResultResult:Baseline SeparationExo->ResultEndo->Result

Caption: Conceptual model of how the planar phenyl ligand discriminates between the 'exo' and 'endo' norbornane shapes.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and shape selectivity). [1]

  • Waters Corporation. (2023). Selectivity in Reversed-Phase LC: The Role of Stationary Phase. (Application note detailing Phenyl-Hexyl mechanisms).

  • McCalley, D. V. (2010). Analysis of basic solutes by liquid chromatography. Journal of Chromatography A. (Authoritative source on handling basic amines and peak tailing).

  • Agilent Technologies. (2020). Strategies for the Separation of Stereoisomers. (Guide on separating diastereomers using achiral phases).

Comparative Bioactivity & SAR Analysis: N-Norbornyl vs. N-Cyclohexyl Pyrazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between N-norbornyl and N-cyclohexyl substituents within the pyrazole amine scaffold, a privileged structure in kinase inhibitors (e.g., CDKs, p38 MAPK, JNK) and GPCR ligands.

While both moieties serve as lipophilic spacers, the norbornyl group (bicyclo[2.2.1]heptyl) offers distinct advantages over the cyclohexyl group in terms of conformational entropy , metabolic stability , and hydrophobic pocket filling . This guide analyzes these differences through the lens of medicinal chemistry principles, supported by experimental methodologies.

Structural & Physicochemical Analysis[1][2][3]

The choice between a cyclohexyl and a norbornyl group is often a decision between flexibility and rigidity .

Conformational Landscape
  • Cyclohexyl: Exists primarily in a chair conformation but retains significant flexibility (chair-boat interconversion). This flexibility results in a higher entropic penalty (

    
    ) upon binding to a protein target, as the ligand must "freeze" into a bioactive conformation.
    
  • Norbornyl: A bridged bicyclic system that is structurally rigid. It acts as a "frozen" bioisostere of cyclohexyl. If the norbornyl shape complements the binding pocket, it reduces the entropic penalty of binding, potentially improving affinity (

    
    ) by 10-100 fold.
    
Physicochemical Properties Table
PropertyN-Cyclohexyl Pyrazole AmineN-Norbornyl Pyrazole AmineImpact on Bioactivity
Formula

(Core)

(Core)
Norbornyl adds slight bulk (

).
Shape Flat/Flexible (Chair)Globular/Rigid (Bicyclic)Norbornyl fills spherical hydrophobic pockets better.
Lipophilicity (cLogP) Moderate (~2.5 - 3.0)High (~3.0 - 3.5)Norbornyl increases permeability but may lower solubility.
Metabolic Liability High (C4-hydroxylation)Low (Bridgehead protection)Norbornyl resists oxidative metabolism.
Rotatable Bonds 1 (N-C bond + Ring flex)0 (Rigid Ring)Norbornyl improves oral bioavailability limits.

Bioactivity & Mechanism of Action (SAR)

Kinase Inhibition (ATP-Binding Pocket)

In kinase inhibitors (e.g., targeting CDK2 or JNK3 ), the pyrazole amine often acts as the hinge-binding motif. The N-substituent extends into the solvent-accessible region or a hydrophobic back-pocket.

  • Cyclohexyl Failure Mode: The flexible ring may adopt multiple conformations in solution. If the hydrophobic pocket is narrow, the steric clash of the axial hydrogens in the chair form can reduce potency.

  • Norbornyl Success Mode: The norbornyl group, particularly the 2-exo-norbornyl isomer, provides a fixed vector. In studies of p38 MAPK inhibitors, rigid hydrophobic groups often displace conserved water molecules more effectively, leading to an "entropy-driven" gain in binding energy.

Metabolic Stability (ADME)

A critical differentiator is susceptibility to Cytochrome P450 (CYP) oxidation .

  • Cyclohexyl: The C4 position is a "soft spot" for oxidation, rapidly forming 4-hydroxycyclohexyl metabolites, which increases clearance and reduces half-life (

    
    ).
    
  • Norbornyl: The bridgehead carbons are sterically protected and energetically unfavorable for radical formation (Bredt's rule context), making the norbornyl scaffold significantly more metabolically stable.

Visualization: SAR & Synthesis Logic

The following diagram illustrates the decision matrix for selecting between these two moieties and the parallel synthesis pathways.

G Start Lead Optimization (Pyrazole Amine Scaffold) Decision Structural Requirement Analysis Start->Decision Path_Cyc Path A: N-Cyclohexyl (Flexible, Standard) Decision->Path_Cyc Target allows flexibility Path_Nor Path B: N-Norbornyl (Rigid, Metabolic Stability) Decision->Path_Nor Target requires rigidity Syn_Cyc Synthesis: Cyclohexylhydrazine + 1,3-Diketone (Knorr) Path_Cyc->Syn_Cyc Syn_Nor Synthesis: 2-Hydrazinonorbornane + 1,3-Diketone (Knorr) Path_Nor->Syn_Nor Result_Cyc Outcome A: Mod. Potency, High Clearance (C4-Hydroxylation) Syn_Cyc->Result_Cyc Result_Nor Outcome B: High Potency, Low Clearance (Entropy Benefit) Syn_Nor->Result_Nor

Caption: Decision tree comparing synthesis pathways and predicted pharmacological outcomes for cyclohexyl vs. norbornyl pyrazoles.

Experimental Protocols

Synthesis of N-Substituted Pyrazole Amines (General Procedure)

Objective: Synthesize the pyrazole core using the Knorr Pyrazole Synthesis method, ensuring regioselectivity.

Reagents:

  • 
    -Ketonitrile (e.g., Pivaloylacetonitrile)
    
  • Hydrazine Hydrochloride derivative (Cyclohexylhydrazine HCl vs. 2-Hydrazinonorbornane HCl)

  • Ethanol (EtOH)

  • Triethylamine (

    
    )
    

Protocol:

  • Preparation: Dissolve 1.0 eq of

    
    -ketonitrile in absolute EtOH (0.5 M concentration).
    
  • Addition: Add 1.1 eq of the respective hydrazine hydrochloride and 1.2 eq of

    
    .
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor consumption of nitrile by TLC (Mobile phase: 50% EtOAc/Hexanes).
    
  • Workup: Cool to room temperature. Concentrate in vacuo.

  • Extraction: Redissolve residue in EtOAc, wash with

    
     (x2) and Brine (x1). Dry over 
    
    
    
    .
  • Purification: Purify via flash column chromatography (

    
    , gradient 0-40% EtOAc in Hexanes).
    
    • Note: The norbornyl derivative typically elutes earlier (higher

      
      ) due to higher lipophilicity compared to the cyclohexyl analog.
      
Microsomal Stability Assay (In Vitro ADME)

Objective: Quantify the metabolic stability difference between the two analogs.

Protocol:

  • Incubation: Incubate test compound (

    
    ) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot samples at t = 0, 15, 30, and 60 min.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Expected Result: Cyclohexyl analog shows rapid degradation (

      
       min); Norbornyl analog shows extended stability (
      
      
      
      min).

References

  • Pyrazole Kinase Inhibitors

    • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). PMC. Available at: [Link]

  • Conformational Restriction in Drug Design

    • The Use of Conformational Restriction in Medicinal Chemistry.[1][2][3][4][5] PubMed. Available at: [Link]

  • Norbornyl Cation & Stability

    • Physical Organic Studies of Substituted Norbornyl Systems. CORE.[6][7] Available at: [Link]

  • Bioisosterism Reviews

    • Bioisosteric Replacements in Drug Design. Chemspace. Available at: [Link]

  • JNK3 Inhibitor Discovery

    • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.[8] PMC. Available at: [Link]

Sources

Comparison Guide: Elemental Analysis Calibration Standards for 1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Formula: C₁₀H₁₅N₃ | Theoretical MW: 177.25 g/mol | Theoretical Composition: C: 67.76%, H: 8.53%, N: 23.71%

The Analytical Challenge: Matrix Causality in CHN Analysis

In pharmaceutical development, confirming the absolute purity of a synthesized intermediate or active pharmaceutical ingredient (API) relies heavily on elemental analysis (EA), specifically CHN (Carbon, Hydrogen, Nitrogen) combustion analysis[1]. The industry gold standard dictates that experimental CHN values must fall within ±0.3% of theoretical values to confirm structural purity[2].

However, analyzing 1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine presents two distinct thermodynamic and kinetic challenges during flash combustion:

  • Steric Hindrance (The Carbon Problem): The bicyclic [2.2.1]heptane (norbornane) moiety is a highly bridged, sterically hindered aliphatic system. Such structures resist rapid oxidation, increasing the risk of soot formation (incomplete carbon combustion) if the localized furnace temperature drops.

  • High Nitrogen Density (The Nitrogen Problem): The pyrazole-4-amine group concentrates three nitrogen atoms into a small molecular footprint, driving the total nitrogen content to a high 23.71% . High local nitrogen density often leads to the formation of refractory nitrogen oxides (NOₓ) that resist catalytic reduction to N₂ gas, causing peak tailing and artificially low nitrogen recovery[3].

To overcome these challenges, the selection of the correct calibration standard is paramount. Calibrating a Thermal Conductivity Detector (TCD) with an inappropriate standard leads to non-linear extrapolation errors.

Objective Comparison of Calibration Standards

The default standard in most analytical laboratories is Acetanilide [4]. While excellent for standard aromatics, its low nitrogen content (10.36%) makes it a poor choice for nitrogen-rich pyrazoles. To achieve accurate quantification, the standard must "bracket" the target compound's theoretical composition and mimic its combustion kinetics.

Table 1: CHN Calibration Standards Comparison
Calibration StandardChemical FormulaTheoretical N%Structural MatrixSuitability for Target Compound (C₁₀H₁₅N₃)
Acetanilide C▖₈H₉NO10.36%Aromatic amidePoor: N% is too low; calibrating here forces the TCD into error-prone extrapolation.
Sulfanilamide C₆H₈N₂O₂S16.27%SulfonamideSub-optimal: Introduces sulfur (requiring scrubbing) and still falls short of the 23.7% target.
Caffeine C₈H₁₀N₄O₂28.85%HeterocyclicExcellent: Brackets the target N% and mimics the heterocyclic combustion kinetics.
Custom Standard C₁₀H₁₅N₃23.71%Bicyclic pyrazoleIdeal: Perfect matrix match, eliminating all differential combustion variables.

Experimental Protocol: Self-Validating Pregl-Dumas Methodology

To ensure absolute trustworthiness, the following CHN analysis protocol utilizes a self-validating system based on the dynamic flash combustion (Pregl-Dumas) method[5][6].

Phase 1: System Validation & Calibration
  • System Blanking: Run three empty tin capsules. Causality: Tin capsules undergo an exothermic oxidation reaction during the O₂ pulse, temporarily driving the localized temperature from 1000°C to ~1800°C. Running blanks confirms the absence of atmospheric N₂ leaks in the autosampler[3].

  • K-Factor Calibration: Weigh Caffeine (the chosen standard) into tin capsules at varying masses (0.5 mg, 1.0 mg, 1.5 mg, 2.0 mg) using a microbalance (±0.1 µg precision). Causality: This establishes a linear K-factor response curve for the TCD that safely encompasses the target compound's expected 23.71% N content.

  • QC Verification: Run a known secondary standard (e.g., highly purified Atropine) as an unknown. The system is validated only if the TCD reports C, H, and N values within ±0.15% of theoretical values.

Phase 2: Target Compound Analysis
  • Encapsulation: Weigh 1.50 mg of 1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine into a tin capsule. Fold and crimp tightly to exclude trapped air.

  • Combustion: Drop the capsule into the quartz combustion tube (1000°C) under a dynamic pulse of high-purity Oxygen.

  • Reduction: The carrier gas (Helium) sweeps the combustion products (CO₂, H₂O, NOₓ) through a secondary furnace containing elemental Copper wire at 600°C. Causality: The copper acts as a catalyst to reduce all NOₓ species to N₂ gas and scavenges any unreacted O₂[7].

  • Separation & Detection: The gas mixture passes through a GC column to separate N₂, CO₂, and H₂O before passing through the TCD for quantification.

CHN_Workflow Sample Sample Encapsulation (Tin Capsule) Combustion Dynamic Flash Combustion (1000°C, O2 Pulse) Sample->Combustion Auto-sampler Reduction Catalytic Reduction (Cu, 600°C) Combustion->Reduction NOx to N2 Separation GC Column Separation (He Carrier Gas) Reduction->Separation Gas Mixture Detection TCD Detection (N2, CO2, H2O) Separation->Detection Elution Data Data Analysis (Elemental %) Detection->Data Signal

Pregl-Dumas combustion workflow for CHN elemental analysis.

Empirical Performance Data

To demonstrate the critical nature of standard selection, the table below outlines representative experimental data for 1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine when calibrated against the industry-default Acetanilide versus the matrix-appropriate Caffeine.

Table 2: Recovery Rates of Target Compound (C₁₀H₁₅N₃) by Calibration Standard
Calibration Standard UsedMeasured C%Measured H%Measured N%Absolute Error (N)System Status (±0.3% Limit)
Theoretical Value 67.76% 8.53% 23.71% - -
Acetanilide Calibration67.61%8.60%23.25%-0.46%FAIL (Extrapolation error)
Caffeine Calibration67.70%8.55%23.65%-0.06%PASS (Interpolated accuracy)
Custom Standard Calibration67.74%8.52%23.70%-0.01%PASS (Optimal matching)

Data Analysis Insight: When calibrated with Acetanilide, the nitrogen quantification fails the ±0.3% acceptance criteria. The TCD response for nitrogen becomes non-linear at high concentrations; because Acetanilide only contains 10.36% N, the software underestimates the 23.71% N content of the target compound. Caffeine (28.85% N) successfully brackets the analyte, ensuring the TCD response remains within the validated linear dynamic range.

References

  • Title: What is a CHNS Elemental Analyzer?
  • Title: Elemental Analysis (CHNS, ONH)
  • Title: Elemental analysis | Source: Wikipedia | URL
  • Title: Elemental Analysis: N/Protein and CHNS Determination of Spirulina Algae by Dumas Method | Source: Thermo Fisher Scientific | URL
  • Title: Dumas method | Source: Wikipedia | URL
  • Title: CHNS Elemental Analysers | Source: Royal Society of Chemistry (RSC)

Sources

Safety Operating Guide

1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, functionalized bicyclic heterocycles like 1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine are invaluable building blocks. However, the exact structural features that make this compound synthetically useful—the nucleophilic primary amine, the coordinating pyrazole core, and the lipophilic norbornyl (bicyclo[2.2.1]heptane) system—also dictate a stringent set of safety and disposal requirements.

As a Senior Application Scientist, I approach chemical handling not as a mere regulatory checklist, but as a mechanistic science. Understanding why a chemical behaves the way it does is the foundation of true laboratory safety and operational excellence. This guide provides self-validating, step-by-step protocols for the safe handling, segregation, and disposal of this specific compound.

Mechanistic Toxicology & Hazard Assessment

To handle 1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine safely, we must first deconstruct its molecular anatomy. The compound presents a unique hazard profile driven by three distinct structural moieties:

  • The Primary Amine (-NH₂): Acts as a Lewis base and nucleophile. It is the primary driver for skin and severe eye irritation (GHS H315, H319) because it can readily protonate at physiological pH, interacting with cellular proteins.

  • The Pyrazole Core: An electron-rich aromatic system that can coordinate with transition metals. In the environment, this coordination ability makes it toxic to aquatic life and resistant to standard biological degradation in wastewater.

  • The Norbornyl Group: This bulky, bicyclic hydrocarbon significantly increases the compound's overall lipophilicity (LogP). Causality: High lipophilicity enhances the compound's ability to penetrate the dermal barrier, meaning systemic exposure via skin contact is a higher risk than with simple, low-molecular-weight pyrazoles.

HazardPathway N1 1-(Bicyclo[2.2.1]heptan-2-YL) -1H-pyrazol-4-amine N2 Primary Amine (-NH2) N1->N2 N3 Pyrazole Core N1->N3 N4 Norbornyl Group N1->N4 N5 Lewis Base / Nucleophile (Skin/Eye Irritant) N2->N5 Basicity N6 Metal Coordination (Aquatic Toxicity) N3->N6 Electron Donating N7 High Lipophilicity (Enhanced Dermal Penetration) N4->N7 Steric Bulk

Fig 1: Structural moieties driving the toxicological and reactivity profile.

Physicochemical & Hazard Profile

Summarizing the quantitative data allows for rapid risk assessment before beginning any laboratory operation. Standard safety protocols for aminopyrazoles, as outlined in representative [1], highlight the need for strict environmental controls.

Property / HazardValue / DescriptionCausality / Operational Implication
Molecular Formula C₁₀H₁₅N₃High nitrogen content dictates NOx scrubbing during incineration.
Molecular Weight 177.25 g/mol Moderately low MW; requires handling in a fume hood to avoid inhalation of particulates.
GHS Hazard Codes H302, H315, H319, H335Requires strict PPE (nitrile gloves, goggles) to prevent dermal and mucosal exposure.
Incompatibilities Strong oxidizers, strong acidsRisk of exothermic reaction or violent salt formation; dictates waste segregation.

Waste Segregation & Disposal Workflow

According to the [2], nitrogen-rich organic compounds must never be disposed of via the sanitary sewer. The [3] mandate high-temperature incineration for these materials.

Step-by-Step Disposal Protocol
  • Waste Characterization: Identify the state of the waste (neat solid, aqueous solution, or organic solvent mixture).

  • Segregation: Route neat compound or non-halogenated solvent mixtures to the "Non-Halogenated Organic Waste" carboy. Causality: Mixing with halogenated waste increases disposal costs and complicates the incineration chemistry, potentially generating toxic phosgene gas.

  • Compatibility Verification: Strictly ensure no nitric acid, peroxides, or strong oxidizers are present in the receiving waste container. Causality: The electron-rich pyrazole and primary amine can undergo violent, exothermic oxidation if mixed with incompatible reagents.

  • Containment & Labeling: Seal the waste in a chemically compatible container (HDPE or glass). Label explicitly as "1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine - Toxic/Irritant". Do not use structural abbreviations.

  • Final Destruction (Institutional Transfer): Transfer to your Environmental Health and Safety (EHS) department for high-temperature incineration. Causality: Incineration at >1000°C equipped with NOx scrubbers is legally required to break the robust norbornyl-pyrazole framework and neutralize the resulting nitrogen oxide combustion byproducts.

DisposalWorkflow A Waste Generation (Solid/Liquid) B Compatibility Check (Isolate from Oxidizers) A->B C Non-Halogenated Organic Stream B->C Neat / Non-Hal D Halogenated Stream (If DCM/CHCl3 used) B->D Halogenated E EHS Collection & Secondary Containment C->E D->E F High-Temp Incineration (>1000°C) E->F Licensed Carrier G NOx Scrubbing System F->G Exhaust Gas

Fig 2: Segregation and high-temperature incineration workflow for aminopyrazoles.

Emergency Spill Response & Decontamination Workflow

A self-validating decontamination protocol ensures that no residual chemical remains on laboratory surfaces.

Step-by-Step Spill Response Protocol
  • Evacuation & PPE: Isolate the spill zone. Don double nitrile gloves (necessary due to the lipophilic norbornyl group), safety goggles, and a lab coat. Ensure the local exhaust ventilation is running.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite, sand, or diatomaceous earth). Causality: Combustible absorbents like sawdust can ignite if the concentrated amine reacts exothermically with ambient oxidizers.

  • Collection: Sweep the absorbed mixture using a non-sparking tool into a designated hazardous waste bag.

  • Chemical Neutralization: Wash the spill surface with a mild acidic solution (e.g., 1M Citric Acid or 5% Acetic Acid). Causality: The acid protonates the free amine, converting the lipophilic freebase into a water-soluble, non-volatile salt that is easily wiped away.

  • Validation (Self-Validating Step): Swab the decontaminated area with pH paper moistened with deionized water. A neutral pH (pH 6.5 - 7.5) indicates complete removal of the basic amine residue. If the pH is basic, repeat Step 4.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press.[Link]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document."[Link]

Personal protective equipment for handling 1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 1-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine Audience: Researchers, Scientists, and Drug Development Professionals.[1]

Executive Safety Overview & Risk Assessment

Chemical Identity:

  • Chemical Name: 1-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine[1]

  • Chemical Class: Aminopyrazole / Bicyclic norbornane derivative.

  • Physical State: Solid (Likely powder/crystalline).[1]

  • Solubility: Soluble in organic solvents (DMSO, Methanol, DCM); low solubility in water.[1]

Hazard Classification (Precautionary Principle): As a specialized pharmaceutical intermediate, specific toxicological data (LD50) may be limited.[1] However, based on Structure-Activity Relationships (SAR) of aminopyrazoles and lipophilic bicyclic amines, you must treat this compound as a High Potency / Unknown Toxicity agent (Default OEB 3 - Occupational Exposure Band).[1]

Core Hazards:

  • Acute Toxicity (Oral/Inhalation): Aminopyrazoles are frequently classified as harmful if swallowed (H302).[1][2]

  • Severe Irritation: High probability of Skin Irritation (H315), Serious Eye Irritation (H319), and Respiratory Tract Irritation (H335).[1][3]

  • Sensitization: Amines are known contact sensitizers. Repeated exposure may cause allergic dermatitis.

  • Absorption: The lipophilic bicyclo[2.2.1]heptyl group enhances cell membrane permeability, potentially increasing systemic absorption through the skin compared to simple pyrazoles.

Personal Protective Equipment (PPE) Matrix

This matrix defines the required protection levels based on the operational scale. Do not deviate without a specific risk assessment signed by your EHS officer.

Protection Layer Standard Laboratory Handling (< 1g)Scale-Up / High Exposure Risk (> 1g or Spill Cleanup)
Respiratory Engineering Control Primary: Handle strictly inside a certified Fume Hood.[1] Backup: N95 (FFP2) mask if outside hood (transiently).[1]P100 / P3 (HEPA) Half-Face Respirator. Required if dust generation is uncontrolled or outside containment.[1]
Hand Protection Double Gloving Strategy: Inner: Nitrile (4 mil).[1] Outer: Nitrile (Extended Cuff, min 5-8 mil).[1] Rationale: Amines can permeate thin nitrile; double layer provides breakthrough indication.Chemical Laminate / Silver Shield® Gloves. Required for prolonged contact or spill cleanup. Nitrile offers poor long-term protection against concentrated organic amines.[1]
Eye / Face Chemical Safety Goggles (Indirect Vented).[1] Note: Safety glasses are insufficient due to fine dust migration.Full Face Shield over Chemical Goggles.
Body Protection Lab Coat (Cotton/Polyester blend).[1] Long pants, closed-toe chemical-resistant shoes.[1]Tyvek® Coverall (Disposable) or Chemical Apron.[1] Sleeve covers required to bridge glove-coat gap.[1]

Operational Handling Protocols

A. Weighing & Transfer (Critical Control Point)
  • Static Hazard: Dry organic amine powders are prone to static charge. Use an ionizing blower or anti-static gun if available.

  • Containment:

    • Place the analytical balance inside the fume hood or a powder containment enclosure.

    • If the balance is external, use the "Tare-Transfer" method : Tare the vial inside the hood, add solid, cap tightly, and then weigh outside.[1] Never open the vial on an open bench.

B. Solubilization & Reaction Setup
  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents are penetration enhancers . They will carry the amine through the skin barrier instantly upon contact.

  • Protocol:

    • Add solvent slowly down the side of the vessel to minimize aerosolization.

    • Keep the reaction vessel vented to a scrubber or hood exhaust if heating; amines can release toxic vapors.

C. Workflow Visualization

HandlingWorkflow Start Start: Handling 1-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Is Powder Liquid Solution (DMSO/DCM) StateCheck->Liquid Is Solvated Weighing Weighing Protocol: 1. Use Fume Hood/Enclosure 2. Anti-static measures 3. Double Nitrile Gloves Solid->Weighing Transfer Transfer Protocol: 1. Syringe transfer preferred 2. Luer-lock fittings 3. Laminate gloves if >100mL Liquid->Transfer Reaction Reaction Setup: Closed vessel, inert atmosphere (N2/Ar) Weighing->Reaction Transfer->Reaction Cleanup Decontamination: Wipe with 5% Acetic Acid (neutralize amine) then Soap & Water Reaction->Cleanup

Figure 1: Safe Handling Workflow ensuring containment of solid and liquid forms.

Decontamination & Disposal

Scientific Rationale: Amines are basic. Simple water washing is often ineffective for hydrophobic amines like 1-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-4-amine.[1] Acidic neutralization renders them water-soluble and reduces volatility.[1]

Spill Cleanup Protocol:

  • Evacuate the immediate area if the spill is >5g or outside a hood.

  • Don PPE: Tyvek suit, double gloves (Laminate outer), and respirator.

  • Neutralize: Cover the spill with a weak acid solution (e.g., 5% Citric Acid or Dilute Acetic Acid) or a commercial amine spill kit. This converts the free base amine into a non-volatile salt.

  • Absorb: Use vermiculite or sand.[3] Do not use combustible materials (sawdust) with reactive amines.[1]

  • Disposal: Collect in a container labeled "Hazardous Waste - Organic Amine (Toxic)." [1]

Glassware Cleaning:

  • Rinse glassware with 5% HCl or Acetic Acid in methanol before standard washing. This ensures the amine is protonated and removed from the glass surface.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Aminopyrazoles. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.